HTS01037
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H12N4O4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[(2-formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H12N4O4S/c17-25(23,24)12-3-1-2-10(8-12)19-20-14-6-7-15(22)16-13(14)5-4-11(9-21)18-16/h1-9,22H,(H2,17,23,24) |
InChI Key |
VHZNRMYBOZEULM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)N=NC2=C3C=CC(=NC3=C(C=C2)O)C=O |
Origin of Product |
United States |
Foundational & Exploratory
HTS01037: A Small Molecule Antagonist of Adipocyte Fatty Acid-Binding Protein (FABP4/aP2)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HTS01037 is a small molecule inhibitor that primarily targets the Adipocyte Fatty Acid-Binding Protein (AFABP), also known as aP2 or FABP4.[1][2] It functions as a competitive antagonist, inhibiting the binding of fatty acids and disrupting protein-protein interactions mediated by FABP4.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and its effects on key signaling pathways. The information presented is intended to support researchers and professionals in the fields of drug discovery and metabolic disease.
Introduction to this compound and its Primary Target
This compound was identified through a chemical library screening as a pharmacological ligand capable of displacing the fluorescent probe 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS) from the lipid-binding cavity of FABP4.[2] Its primary target, FABP4, is a member of the intracellular lipid-binding protein family that plays a crucial role in fatty acid trafficking and signaling.[2][3] FABP4 is highly expressed in adipocytes and macrophages, linking lipid metabolism to inflammatory and metabolic pathways.[2][3] Disruption of FABP4 function has been shown to improve insulin sensitivity and protect against atherosclerosis, making it a compelling target for therapeutic intervention in metabolic diseases and obesity-related cancers.[2][4][5]
Mechanism of Action
This compound exerts its effects through a dual mechanism:
-
Inhibition of Fatty Acid Binding: The X-ray crystal structure of this compound bound to FABP4 reveals that it occupies the same lipid-binding cavity as long-chain fatty acids.[2] By competitively binding to this pocket, this compound prevents the uptake and trafficking of endogenous fatty acid ligands.
-
Antagonism of Protein-Protein Interactions: this compound acts as a competitive antagonist of the protein-protein interaction between FABP4 and Hormone-Sensitive Lipase (HSL).[1][2] This interaction is critical for the regulation of lipolysis in adipocytes.
Notably, this compound does not activate the peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor involved in lipid metabolism and inflammation.[1][2]
Quantitative Data
The binding affinity of this compound for various Fatty Acid-Binding Proteins has been determined through ligand displacement assays. The data highlights its selectivity for FABP4.
| Target Protein | Binding Affinity (Ki) | Reference |
| AFABP/aP2 (FABP4) | 0.67 ± 0.18 µM | [2] |
| Heart FABP (FABP3) | 9.1 µM | [6] |
| Intestinal FABP | > 10 µM | [2] |
| Liver FABP | > 10 µM | [2] |
| Epithelial FABP (FABP5) | 3.4 µM | [6] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Ligand Binding Assay (Fluorescence Displacement)
This assay quantifies the ability of this compound to displace a fluorescent ligand from the FABP binding pocket.
-
Materials:
-
Recombinant FABP protein
-
1-anilinonaphthalene 8-sulfonic acid (1,8-ANS)
-
This compound
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4
-
Fluorescence spectrophotometer
-
-
Protocol:
-
Prepare a 5 µM solution of 1,8-ANS in the assay buffer.
-
Add a fixed concentration of recombinant FABP protein to the 1,8-ANS solution.
-
Measure the baseline fluorescence enhancement resulting from 1,8-ANS binding to the protein.
-
Titrate increasing concentrations of this compound into the protein-ANS complex.
-
Measure the decrease in fluorescence at each concentration of this compound.
-
Calculate the Ki value using non-linear regression analysis of the displacement curve.
-
Adipocyte Lipolysis Assay
This cell-based assay measures the effect of this compound on the breakdown of triglycerides in adipocytes.
-
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% FBS
-
Differentiation medium (DMEM, 10% FBS, 1 µM dexamethasone, 500 µM 3-isobutyl-l-methyxanthine, 5 µg/ml insulin)
-
This compound
-
Glycerol assay kit
-
-
Protocol:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Treat the mature adipocytes with varying concentrations of this compound or vehicle control for a specified period.
-
Induce lipolysis using an appropriate stimulus (e.g., isoproterenol).
-
Collect the culture medium.
-
Measure the concentration of glycerol released into the medium using a commercial glycerol assay kit.
-
Normalize the glycerol concentration to the total protein content of the cells.
-
Macrophage Inflammation Assay
This assay assesses the anti-inflammatory effects of this compound in macrophages.
-
Materials:
-
THP-1 human monocytic cells or primary macrophages
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kit for measuring cytokines (e.g., MCP-1)
-
-
Protocol:
-
Culture and differentiate THP-1 monocytes into macrophage-like cells.
-
Pre-treat the macrophages with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 50 ng/ml) for 3 hours to induce an inflammatory response.
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), in the supernatants using an ELISA kit.
-
In Vivo Tumor Growth Inhibition Studies
These experiments evaluate the anti-cancer efficacy of this compound in animal models.
-
Materials:
-
Immunocompromised or syngeneic mice
-
Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., KPC cells)
-
This compound formulated for injection
-
Calipers for tumor measurement
-
-
Protocol:
-
Establish subcutaneous or orthotopic tumors by injecting PDAC cells into the mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1.5 or 5 mg/kg) or vehicle control intraperitoneally at specified intervals.[5][7]
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of EMT and stemness).
-
Signaling Pathways and Molecular Interactions
This compound modulates several key signaling pathways, primarily through its inhibition of FABP4.
Inhibition of Lipolysis and Inflammatory Signaling
By blocking the interaction between FABP4 and HSL, this compound inhibits lipolysis in adipocytes. In macrophages, this compound treatment leads to a reduction in LPS-stimulated inflammation, which is associated with attenuated NFκB signaling.[1]
Caption: this compound inhibits lipolysis and inflammation.
Anti-Cancer Signaling in Pancreatic Ductal Adenocarcinoma (PDAC)
In the context of pancreatic cancer, FABP4 promotes tumor progression by enhancing invasive potency, epithelial-mesenchymal transition (EMT), and cancer stemness markers, which are associated with the upregulation of the transcription factor ZEB1.[4][5][7] this compound has been shown to suppress these effects.
Caption: this compound suppresses PDAC progression and metastasis.
Experimental Workflow for In Vivo Efficacy
The following diagram illustrates the general workflow for assessing the in vivo anti-tumor activity of this compound.
Caption: Workflow for in vivo this compound efficacy studies.
Conclusion
This compound is a valuable research tool for investigating the roles of FABP4 in metabolic and oncogenic pathways. Its well-characterized mechanism of action and demonstrated efficacy in preclinical models of inflammation and cancer provide a strong foundation for further drug development efforts. The data and protocols presented in this guide are intended to facilitate future research into this compound and the therapeutic potential of FABP4 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
HTS01037: A Potent Inhibitor of Adipocyte Fatty Acid-Binding Protein (AFABP/aP2)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HTS01037 is a small molecule inhibitor that has been identified as a high-affinity ligand for the adipocyte fatty acid-binding protein (AFABP or aP2).[1][2] Functioning as a competitive antagonist, this compound effectively displaces fatty acids and other ligands from the binding pocket of aP2, thereby modulating its downstream biological activities.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and its effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of aP2 inhibition.
Introduction to AFABP/aP2
Adipocyte fatty acid-binding protein (AFABP), also known as aP2, is a member of the intracellular lipid-binding protein family.[1] Primarily expressed in adipocytes and macrophages, aP2 plays a crucial role in intracellular fatty acid trafficking, lipid storage, and inflammatory responses.[1][3] Dysregulation of aP2 has been implicated in a variety of metabolic and inflammatory disorders, including obesity, type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease.[4][5] As such, aP2 has emerged as a promising therapeutic target for the development of novel treatments for these conditions.
This compound: Mechanism of Action and Binding Characteristics
This compound acts as a competitive inhibitor of aP2.[6][7][8] It binds to the fatty acid-binding pocket of the protein, thereby preventing the binding of endogenous fatty acids and other lipophilic ligands.[1] This inhibition of ligand binding disrupts the protein-protein interactions of aP2 with other key signaling molecules, such as hormone-sensitive lipase (HSL) and peroxisome proliferator-activated receptor gamma (PPARγ).[1] By antagonizing these interactions, this compound modulates downstream signaling pathways involved in lipolysis and inflammation.[1]
Quantitative Data Summary
The binding affinity and inhibitory potency of this compound against aP2 and other fatty acid-binding proteins have been determined using various biochemical and biophysical assays. A summary of the key quantitative data is presented in the table below.
| Parameter | Value | FABP Isoform | Reference |
| Ki | 0.67 µM | AFABP/aP2 | [2][6][7][8][9] |
| IC50 | 0.67 µM | AFABP/aP2 | [6][9] |
| Ki | 9.1 µM | FABP3 | [10] |
| Ki | 3.4 µM | FABP5 | [10] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of inhibitor potency. A lower value indicates a more potent inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with aP2.
Fluorescence-Based Ligand Displacement Assay
This assay is used to determine the binding affinity of this compound to aP2 by measuring the displacement of a fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS).[1][6]
Materials:
-
Purified recombinant AFABP/aP2 protein
-
This compound
-
1,8-ANS
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4
-
Absolute ethanol
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a 5 µM working solution of 1,8-ANS in Assay Buffer containing 0.05% ethanol.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a fluorescence cuvette, add the 1,8-ANS working solution.
-
Add a fixed concentration of purified aP2 protein to the cuvette.
-
Measure the baseline fluorescence enhancement at an excitation wavelength of 350 nm and an emission wavelength of 460 nm.
-
Titrate the aP2/1,8-ANS solution with increasing concentrations of this compound.
-
After each addition, incubate for 5 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity after each titration point.
-
The decrease in fluorescence, due to the displacement of 1,8-ANS by this compound, is used to calculate the IC50 and Ki values using non-linear regression analysis.[6]
In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This cell-based assay evaluates the ability of this compound to inhibit lipolysis (the breakdown of triglycerides into free fatty acids and glycerol) in adipocytes.[1][6]
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
Krebs-Ringer bicarbonate buffer (KRBB) with 4% BSA
-
Glycerol Assay Kit
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Wash the differentiated adipocytes with KRBB.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 3 hours.
-
Stimulate lipolysis by adding isoproterenol (e.g., 10 µM) to the cells and incubate for 1 hour.
-
Collect the cell culture medium.
-
Measure the glycerol concentration in the medium using a commercially available glycerol assay kit.
-
A decrease in glycerol release in the presence of this compound indicates inhibition of lipolysis.
LPS-Stimulated Inflammation Assay in Macrophages
This assay assesses the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[1][6]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary peritoneal macrophages)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
ELISA kit for measuring TNF-α or IL-6
Procedure:
-
Culture macrophages in appropriate cell culture plates.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 3 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.
-
A reduction in cytokine production in this compound-treated cells compared to vehicle-treated cells indicates an anti-inflammatory effect.
Signaling Pathways Modulated by this compound
By inhibiting aP2, this compound influences several key signaling pathways implicated in metabolic regulation and inflammation.
Inhibition of Lipolysis
In adipocytes, fatty acid-bound aP2 interacts with hormone-sensitive lipase (HSL), a key enzyme in the lipolytic cascade. This interaction is thought to facilitate the efflux of fatty acids from the lipid droplet. This compound, by competitively binding to aP2, disrupts the aP2-HSL interaction, leading to a reduction in both basal and stimulated lipolysis.[1]
Attenuation of Inflammatory Signaling in Macrophages
In macrophages, aP2 is involved in the inflammatory response triggered by stimuli such as LPS. While the precise mechanism is still under investigation, aP2 is thought to modulate intracellular lipid signaling and the activation of inflammatory pathways. Treatment with this compound has been shown to reduce the production of pro-inflammatory cytokines, suggesting an attenuation of these signaling cascades.[6] One proposed mechanism involves the modulation of NF-κB signaling.[6] Treatment of microglial cells with this compound has been shown to attenuate the expression of inducible nitric oxide synthase (iNOS), indicating reduced NF-κB signaling.[6]
Conclusion
This compound is a valuable pharmacological tool for studying the biological functions of AFABP/aP2. Its ability to competitively inhibit aP2 and modulate downstream signaling pathways related to lipid metabolism and inflammation makes it a compound of significant interest for basic research and preclinical drug development. The data and protocols presented in this technical guide provide a solid foundation for scientists and researchers to further investigate the therapeutic potential of aP2 inhibition with this compound. Further studies to enhance the affinity and selectivity of this compound could lead to the development of more potent and specific inhibitors for the treatment of metabolic and inflammatory diseases.[1]
References
- 1. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Frontiers | Adipocyte Fatty Acid-Binding Protein, Cardiovascular Diseases and Mortality [frontiersin.org]
- 4. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Adipocyte-Macrophage Fatty Acid–Binding Protein Deficiency Improves Metabolism, Atherosclerosis, and Survival in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
HTS01037: A Comprehensive Technical Guide to its Biological Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTS01037 is a small molecule inhibitor of fatty acid binding proteins (FABPs), demonstrating a notable affinity for the adipocyte fatty acid-binding protein (AFABP), also known as aP2 or FABP4. This technical guide provides an in-depth analysis of the biological functions of this compound, its mechanism of action, and its effects on various cellular processes. The information presented herein is a synthesis of current research findings, intended to support further investigation and drug development efforts targeting metabolic and inflammatory diseases, as well as cancer.
Core Mechanism of Action: FABP Inhibition
This compound functions as a competitive antagonist that binds to the fatty acid-binding pocket of FABPs.[1][2] This occupation of the binding site prevents the natural ligands, such as long-chain fatty acids, from associating with the protein. By doing so, this compound effectively inhibits the downstream functions of these lipid chaperones, which are crucial for intracellular fatty acid trafficking, signaling, and metabolism.[2]
Binding Affinity and Selectivity
This compound exhibits a high affinity for AFABP/aP2 (FABP4). While it shows some selectivity for FABP4, at higher concentrations, it can act as a pan-specific FABP inhibitor.[1][2] The binding affinities for various FABP isoforms are summarized in the table below.
| Target Protein | Binding Affinity (Ki) |
| AFABP/aP2 (FABP4) | 0.67 µM |
| FABP5 | 3.4 µM |
| FABP3 | 9.1 µM |
| Liver FABP (LFABP) | - |
| Intestinal FABP | - |
| Heart Muscle FABP | - |
| Epithelial FABP | - |
Table 1: Binding affinities of this compound for various Fatty Acid Binding Protein isoforms. Data compiled from multiple sources.[2][3]
Key Biological Functions and Cellular Effects
The inhibition of FABPs by this compound translates into several significant biological effects, impacting lipid metabolism, inflammation, and cancer progression.
Regulation of Lipid Metabolism
In adipocytes, this compound has been shown to inhibit lipolysis.[1][2][3] This is achieved by antagonizing the protein-protein interaction between FABP4 and hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HTS01037 in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTS01037 is a small molecule inhibitor of fatty acid binding proteins (FABPs), demonstrating a significant role in the modulation of fatty acid metabolism. It functions as a competitive antagonist, primarily targeting the adipocyte fatty acid-binding protein (AFABP/aP2/FABP4), thereby interfering with intracellular fatty acid trafficking and signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key metabolic processes such as lipolysis and fatty acid uptake, and its influence on associated signaling pathways. The content herein is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Introduction
Fatty acid binding proteins are a family of intracellular lipid chaperones that facilitate the transport of fatty acids and other lipophilic substances within the cell. Among these, FABP4 is highly expressed in adipocytes and macrophages and has been implicated in various metabolic disorders, including obesity, insulin resistance, and atherosclerosis. This compound has emerged as a valuable tool for studying the physiological functions of FABPs and as a potential therapeutic agent. This molecule competitively binds to the fatty acid-binding pocket of FABPs, thereby inhibiting the binding of endogenous fatty acids and disrupting FABP-mediated protein-protein interactions that are crucial for downstream signaling.[1][2]
Mechanism of Action
This compound acts as a competitive antagonist at the fatty acid-binding site of FABPs. Its primary mechanism involves the displacement of fatty acids from the binding pocket, which in turn prevents the subsequent interactions of FABP4 with other proteins, notably Hormone-Sensitive Lipase (HSL) and Janus Kinase 2 (JAK2).[1][2] This dual action of inhibiting both ligand binding and protein-protein interactions makes this compound a potent modulator of fatty acid metabolism and related signaling cascades.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity from published studies.
Table 1: Binding Affinity of this compound for Fatty Acid Binding Proteins
| FABP Isoform | Inhibition Constant (Kᵢ) (µM) |
| AFABP/aP2 (FABP4) | 0.67 ± 0.18 |
| H-FABP (FABP3) | 9.1 |
| I-FABP | > 10 |
| L-FABP | > 10 |
Data obtained from fluorescence displacement assays using 1,8-anilinonaphthalene-8-sulfonic acid (1,8-ANS).
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | IC₅₀ (µM) |
| KPC (murine pancreatic cancer) | Cell Viability | Inhibition of Proliferation | 25.6 |
| 3T3-L1 Adipocytes | Lipolysis | Inhibition of fatty acid release | Data not available |
| Adipocytes | Fatty Acid Uptake | Inhibition of uptake | Data not available |
Impact on Fatty Acid Metabolism
Inhibition of Lipolysis
This compound has been shown to inhibit lipolysis in 3T3-L1 adipocytes.[1][2] This effect is attributed to its ability to antagonize the interaction between FABP4 and Hormone-Sensitive Lipase (HSL).[1] HSL is a key enzyme in the breakdown of triglycerides into free fatty acids and glycerol. The interaction between FABP4 and HSL is thought to facilitate the removal of fatty acids from the lipid droplet surface, thereby alleviating product inhibition of HSL and promoting sustained lipolysis. By blocking this interaction, this compound effectively reduces the rate of fatty acid release from adipocytes.
Reduction of Fatty Acid Uptake
In addition to inhibiting lipolysis, this compound has been observed to reduce fatty acid uptake in adipocytes. While the precise quantitative details of this inhibition are not extensively published, the mechanism is believed to involve the disruption of FABP-mediated intracellular fatty acid transport from the cell membrane to sites of metabolism or storage.
Signaling Pathways Modulated by this compound
This compound influences key signaling pathways that regulate fatty acid metabolism and inflammation.
FABP4-HSL Signaling in Lipolysis
FABP4-JAK2 Inflammatory Signaling
In macrophages, FABP4 interacts with Janus Kinase 2 (JAK2), a key component of cytokine signaling pathways. This interaction is implicated in inflammatory responses. This compound, by binding to FABP4, can disrupt this interaction and modulate downstream inflammatory signaling. Specifically, FABP4 has been shown to activate the JAK2/STAT2 pathway, leading to a pro-inflammatory response. Inhibition of FABP4 would be expected to suppress this pathway.[3][4]
Experimental Protocols
Ligand Binding Affinity Assay (Fluorescence Displacement)
This protocol determines the binding affinity of this compound to FABPs using the fluorescent probe 1,8-ANS.
Materials:
-
Purified FABP protein
-
This compound
-
1,8-ANS (1-anilinonaphthalene-8-sulfonic acid)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a stock solution of 1,8-ANS in a suitable solvent (e.g., ethanol) and dilute to a working concentration (e.g., 1 µM) in Assay Buffer.
-
Add a fixed concentration of purified FABP protein to the 1,8-ANS solution.
-
Measure the baseline fluorescence of the FABP/1,8-ANS complex.
-
Titrate increasing concentrations of this compound into the solution.
-
After each addition, allow the system to equilibrate and measure the fluorescence.
-
The displacement of 1,8-ANS by this compound results in a decrease in fluorescence.
-
Calculate the Kᵢ value by fitting the data to a competitive binding equation using appropriate software.
Adipocyte Lipolysis Assay
This protocol measures the effect of this compound on fatty acid release from adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Lipolysis Buffer (e.g., Krebs-Ringer bicarbonate buffer with fatty acid-free BSA)
-
Lipolysis-stimulating agent (e.g., isoproterenol or forskolin)
-
Free Fatty Acid Assay Kit
Procedure:
-
Plate differentiated 3T3-L1 adipocytes in multi-well plates.
-
Wash the cells with PBS and pre-incubate with Lipolysis Buffer.
-
Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-3 hours).
-
Induce lipolysis by adding a stimulating agent (e.g., isoproterenol) and incubate for 1-2 hours.
-
Collect the media from each well.
-
Measure the concentration of free fatty acids in the media using a commercial assay kit.
-
Normalize the fatty acid release to the total protein content of the cells in each well.
Fatty Acid Uptake Assay
This protocol assesses the impact of this compound on the uptake of fatty acids into adipocytes using a fluorescent fatty acid analog.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Fluorescent fatty acid analog (e.g., BODIPY-C12)
-
Uptake Buffer (e.g., serum-free DMEM)
-
Fluorescence plate reader or microscope
Procedure:
-
Plate differentiated 3T3-L1 adipocytes in a black, clear-bottom multi-well plate.
-
Wash the cells and pre-incubate with Uptake Buffer.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Add the fluorescent fatty acid analog to the wells and incubate for a specific time (e.g., 15-30 minutes).
-
Wash the cells with a wash buffer to remove extracellular fluorescent probe.
-
Measure the intracellular fluorescence using a plate reader or visualize and quantify using fluorescence microscopy.
Co-Immunoprecipitation of FABP4 and HSL
This protocol can be used to demonstrate the inhibitory effect of this compound on the FABP4-HSL interaction.
Materials:
-
Cell lysate from adipocytes
-
Anti-FABP4 antibody
-
Protein A/G magnetic beads
-
This compound
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-HSL antibody
Procedure:
-
Lyse adipocytes and pre-clear the lysate with protein A/G beads.
-
Treat the lysate with this compound or vehicle control.
-
Add the anti-FABP4 antibody to the lysate and incubate to form antibody-antigen complexes.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-HSL antibody to detect co-precipitated HSL. A reduction in the HSL band in the this compound-treated sample indicates inhibition of the interaction.
Conclusion
This compound is a potent inhibitor of fatty acid binding proteins, with a notable selectivity for FABP4. Its ability to competitively block the fatty acid binding pocket and disrupt protein-protein interactions provides a powerful tool for dissecting the complex roles of FABPs in fatty acid metabolism and signaling. The inhibitory effects of this compound on lipolysis and its potential to modulate inflammatory pathways highlight its therapeutic potential for metabolic diseases and cancer. Further research, particularly to obtain more detailed quantitative in vivo efficacy data, will be crucial in advancing this compound from a research tool to a clinical candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p21-activated kinase 4 counteracts PKA-dependent lipolysis by phosphorylating FABP4 and HSL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FABP4 activates the JAK2/STAT2 pathway via Rap1a in the homocysteine-induced macrophage inflammatory response in ApoE−/− mice atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FABP4 activates the JAK2/STAT2 pathway via Rap1a in the homocysteine-induced macrophage inflammatory response in ApoE-/- mice atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of HTS01037 Binding
This guide provides a comprehensive overview of the structural and functional analysis of HTS01037, a small molecule inhibitor of Fatty Acid-Binding Proteins (FABPs). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of FABP inhibition.
Introduction: this compound and its Target
This compound was identified from a chemical library screen as a ligand capable of binding to Adipocyte Fatty Acid-Binding Protein (AFABP), also known as aP2 or FABP4.[1] FABPs are a family of small, intracellular proteins that solubilize and transport long-chain fatty acids and other hydrophobic ligands.[1] AFABP/aP2, in particular, is expressed in adipocytes and macrophages and has been implicated in metabolic homeostasis, insulin sensitivity, and inflammatory responses.[1][2] this compound acts as an inhibitor of fatty acid binding and a competitive antagonist of protein-protein interactions mediated by AFABP/aP2, such as its interaction with Hormone Sensitive Lipase (HSL).[1][3]
Quantitative Binding Affinity
The binding affinity of this compound for various FABP isoforms was determined through competitive displacement assays using the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS). The results demonstrate that while this compound can bind to several FABP family members, it shows a degree of selectivity for AFABP/aP2 (FABP4).[1][4]
Table 1: Binding Affinity (Ki) of this compound for FABP Isoforms
| FABP Isoform | Apparent Ki (μM) | Reference |
| AFABP/aP2 (FABP4) | 0.67 ± 0.18 | [1] |
| FABP5 (epidermal) | 3.4 | [4] |
| FABP3 (heart/muscle) | 9.1 | [4] |
| Other FABPs (liver, intestinal) | Reduced Affinities | [1] |
Structural Basis of this compound Binding to AFABP/aP2
The co-crystal structure of this compound bound to AFABP/aP2 reveals the precise molecular interactions governing its inhibitory activity.
-
Binding Site: this compound occupies the internal, hydrophobic ligand-binding cavity of the AFABP/aP2 β-barrel, a position structurally analogous to that of a natural long-chain fatty acid.[1] The protein itself consists of 10 anti-parallel β-strands that form two orthogonal β-sheets, creating this central cavity.[1][5]
-
Conformational Changes: The binding of this compound induces a notable conformational change in the protein. Specifically, a rotation of the peptide bond between Alanine 36 (A36) and Lysine 37 (K37) is observed.[1] This "peptide flip" is not induced by all ligands, suggesting a specific interaction mechanism for this compound.[1]
-
Mechanism of Inhibition: By occupying the fatty acid-binding pocket, this compound physically obstructs the binding of endogenous fatty acids. This competitive binding also antagonizes the protein-protein interactions of AFABP/aP2, such as its crucial interaction with Hormone Sensitive Lipase (HSL), thereby inhibiting downstream processes like lipolysis.[1]
Caption: Logical flow of the structural analysis of this compound binding.
Signaling Pathway Modulation
This compound modulates cellular signaling pathways downstream of AFABP/aP2. It inhibits lipolysis in adipocytes and reduces inflammation in macrophages by attenuating NFκB signaling.[1][3] Importantly, its mechanism does not involve the activation of the nuclear receptor PPARγ, a common pathway for other metabolic modulators.[1]
Caption: Signaling pathways inhibited by this compound.
Experimental Protocols
The characterization of this compound involved several key experimental procedures.
Caption: Workflow for identification and characterization of this compound.
5.1. Protein Expression and Purification
-
Expression System: Escherichia coli BL21 (DE3) cells were transformed with a plasmid encoding His-tagged human AFABP/aP2.[1]
-
Induction: Protein expression was induced by the addition of 1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) for four hours.[1]
-
Lysis: Cells were harvested and lysed using a French press.[1]
-
Purification: The soluble protein fraction was purified using nickel affinity chromatography.[1] For crystallography, a non-His-tagged version of the protein was used.[1]
5.2. Ligand Binding Assay (Fluorescence Displacement) This assay quantifies the ability of a test compound (this compound) to displace a fluorescent probe from the FABP binding pocket.[1][3]
-
Probe: 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) is used as the fluorescent ligand. It exhibits low fluorescence in aqueous solution but becomes highly fluorescent in a hydrophobic environment, such as the FABP binding cavity.[3][5]
-
Procedure:
-
A solution of 1,8-ANS (e.g., 5 μM in 25 mM Tris-HCl, pH 7.4) is prepared.[3]
-
The purified FABP protein is titrated into the 1,8-ANS solution.[3]
-
The increase in fluorescence is measured using a fluorescence spectrophotometer.[3]
-
To determine the inhibitory constant (Ki) of this compound, the assay is repeated with a fixed concentration of protein and 1,8-ANS in the presence of varying concentrations of this compound.
-
-
Data Analysis: The decrease in fluorescence due to probe displacement is measured. The Ki is calculated using non-linear regression analysis.[3]
5.3. X-ray Crystallography
-
Crystallization: Purified, non-His-tagged AFABP/aP2 was co-crystallized with this compound.[1]
-
Data Collection: X-ray diffraction data were collected from the resulting crystals.
-
Structure Solution: The three-dimensional structure of the AFABP/aP2-HTS01037 complex was solved using the molecular replacement method.[1] This involves using a previously known, similar protein structure as a model to interpret the diffraction data.
5.4. Adipocyte Lipolysis Assay This cell-based assay assesses the functional impact of this compound on fat cell metabolism.[1]
-
Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes.[1]
-
Treatment: Differentiated adipocytes are treated with this compound or a vehicle control.
-
Stimulation: Lipolysis is stimulated using an agent like forskolin, which increases intracellular cAMP levels. A basal (unstimulated) condition is also measured.[1]
-
Measurement: The release of fatty acids into the culture medium is quantified to determine the rate of lipolysis. A reduction in fatty acid efflux in this compound-treated cells indicates inhibition of lipolysis.[1]
Conclusion
The structural and functional analysis of this compound provides a detailed blueprint for its interaction with AFABP/aP2. The molecule binds with micromolar affinity to the protein's hydrophobic core, mimicking the binding of natural fatty acids and causing a distinct conformational change. This competitive binding translates into the inhibition of key cellular functions, including adipocyte lipolysis and macrophage-mediated inflammation. These findings highlight this compound as a valuable chemical tool for probing FABP4 biology and as a lead compound for the development of therapeutics targeting metabolic and inflammatory diseases.
References
- 1. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Ligand Regulation of the Fatty Acid-binding Protein 5, Peroxisome Proliferator-activated Receptor β/δ (FABP5-PPARβ/δ) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
HTS01037: A Technical Guide to its Discovery and Initial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a small molecule inhibitor of fatty acid binding proteins (FABPs), with a notable affinity for adipocyte fatty acid-binding protein (AFABP or aP2).[1] Its discovery and initial characterization have positioned it as a valuable tool for investigating the roles of FABPs in metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the discovery, initial screening, and key experimental protocols related to this compound.
Discovery and Initial Screening
This compound was identified from a high-throughput screening of a chemical library of approximately 5,000 compounds. The primary screening assay was a fluorescent displacement assay designed to identify compounds that could displace the fluorescent probe 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS) from the lipid-binding cavity of AFABP/aP2.[2] From the initial hits, this compound was selected for further characterization due to its high affinity for AFABP/aP2.[2]
Quantitative Data Summary
The initial screening and subsequent characterization of this compound have yielded quantitative data on its binding affinity for various FABPs. This data is crucial for understanding its potency and selectivity.
| Target Protein | Binding Affinity (Kᵢ) | Reference |
| Adipocyte FABP (AFABP/aP2) | 0.67 ± 0.18 µM | [2] |
| Liver FABP (LFABP) | Higher than AFABP/aP2 | [2] |
| Intestinal FABP | Higher than AFABP/aP2 | [2] |
| Heart Muscle FABP | Higher than AFABP/aP2 | [2] |
| Epithelial FABP | Higher than AFABP/aP2 | [2] |
| FABP3 | 9.1 µM | [3] |
| FABP5 | 3.4 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the initial screening and characterization of this compound are provided below.
Fluorescent Displacement Assay
This assay was pivotal in the discovery of this compound and is used to determine the binding affinity of test compounds to FABPs.
Principle: The fluorescent probe 1,8-ANS exhibits low fluorescence in an aqueous environment but fluoresces intensely when bound to the hydrophobic pocket of a FABP. A compound that binds to the same pocket will displace 1,8-ANS, leading to a decrease in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 1,8-ANS in absolute ethanol.
-
Dilute the 1,8-ANS stock solution in 25 mM Tris-HCl (pH 7.4) to a final concentration of 5 µM. The final ethanol concentration should be kept low (e.g., 0.05%).
-
Purify the target FABP protein.
-
-
Assay Procedure:
-
In a suitable container (e.g., a cuvette), add 500 µL of the 5 µM 1,8-ANS solution.
-
Titrate the purified FABP protein into the 1,8-ANS solution.
-
Measure the fluorescence enhancement using a fluorescence spectrophotometer with excitation and emission wavelengths set appropriately for 1,8-ANS (e.g., excitation at 363 nm and emission recorded between 380 and 650 nm).
-
To test for competitive binding of this compound, add increasing concentrations of the compound to the pre-formed FABP/1,8-ANS complex.
-
Measure the decrease in fluorescence at each concentration of this compound.
-
-
Data Analysis:
-
The binding affinity (Kᵢ) of this compound is calculated using non-linear regression analysis of the displacement data, often using software like PRISM.
-
Cell Viability Assay (MTT Assay) in 3T3-L1 Adipocytes
This assay is used to assess the effect of this compound on the viability and proliferation of adipocytes.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in a suitable growth medium (e.g., DMEM with 10% FBS).
-
Induce differentiation into mature adipocytes using a differentiation cocktail (e.g., containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin).
-
-
Assay Procedure:
-
Seed the differentiated 3T3-L1 adipocytes into a 96-well plate at an appropriate density.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Macrophage Anti-Inflammatory Assay
This assay evaluates the ability of this compound to reduce the inflammatory response in macrophages.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines such as TNF-α and IL-6. The inhibitory effect of this compound on this process is quantified by measuring the levels of these cytokines.
Protocol:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.
-
-
Assay Procedure:
-
Seed the macrophages into a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
-
Cytokine Quantification (ELISA):
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α or IL-6).
-
Coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and a series of known standards to the wells.
-
Add the detection antibody, followed by an enzyme-conjugated secondary antibody.
-
Add the substrate and measure the resulting color change using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the known standards.
-
Use the standard curve to determine the concentration of the cytokine in each sample.
-
Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated control.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by modulating specific signaling pathways. The following diagrams illustrate the key mechanisms of action.
This compound Experimental Workflow
Caption: Experimental workflow for the discovery and initial screening of this compound.
This compound Inhibition of Lipolysis
This compound inhibits lipolysis by antagonizing the protein-protein interaction between AFABP/aP2 and hormone-sensitive lipase (HSL).[1]
Caption: this compound inhibits lipolysis by disrupting the AFABP/aP2-HSL interaction.
This compound and the NF-κB Signaling Pathway
In macrophages, this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), indicating an attenuation of NF-κB signaling.[1]
Caption: this compound attenuates the LPS-induced NF-κB signaling pathway in macrophages.
References
HTS01037 Selectivity for Fatty Acid-Binding Protein (FABP) Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor HTS01037 and its selectivity for various Fatty Acid-Binding Protein (FABP) subtypes. This document includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: this compound Binding Affinity for FABP Subtypes
This compound has been identified as a high-affinity ligand for Adipocyte FABP (AFABP/aP2), also known as FABP4. While it demonstrates a degree of selectivity for FABP4, at higher concentrations, it can act as a pan-specific FABP inhibitor. The following table summarizes the quantitative data on the binding affinity of this compound for various FABP subtypes, presented as the inhibitory constant (Ki).
| FABP Subtype | Common Name | Ki (μM) | Reference |
| FABP4 | Adipocyte FABP (AFABP/aP2) | 0.67 ± 0.18 | [1][2] |
| FABP5 | Epithelial FABP (E-FABP) | 3.4 | [3][4] |
| FABP3 | Heart Muscle FABP (H-FABP) | 9.1 | [3][4] |
| - | Liver FABP (L-FABP) | Binding observed, but with reduced affinity compared to FABP4 | [1] |
| - | Intestinal FABP (I-FABP) | Binding observed, but with reduced affinity compared to FABP4 | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
Fluorescence Displacement Assay for FABP Binding Affinity
This assay is used to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a fluorescent probe from the FABP binding pocket.
Materials:
-
Purified recombinant FABP subtypes (FABP3, FABP4, FABP5)
-
Fluorescent probe: 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) or 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA)
-
This compound
-
Assay Buffer: 30 mM Tris-HCl, 100 mM NaCl, pH 7.6
-
96-well black plates
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a stock solution of the fluorescent probe (e.g., 500 nM DAUDA or ANS) in the assay buffer.
-
Prepare serial dilutions of the test compound (this compound) at various concentrations.
-
In a 96-well plate, incubate the purified recombinant FABP (e.g., 3 µM) with the fluorescent probe.
-
Add the different concentrations of this compound to the wells containing the FABP-probe complex.
-
Allow the reaction to equilibrate for 20 minutes at 25°C in the dark.
-
Measure the fluorescence intensity using a fluorescence spectrophotometer. The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence.
-
The data is then used to calculate the IC50 value, which can be converted to the Ki value to determine the binding affinity of the compound for the specific FABP subtype.
Lipolysis Inhibition Assay in 3T3-L1 Adipocytes
This assay evaluates the ability of this compound to inhibit the breakdown of triglycerides (lipolysis) in adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Lipolysis-inducing agent (e.g., isoproterenol)
-
Assay buffer
-
Glycerol and non-esterified fatty acid (NEFA) detection kits
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Pre-treat the differentiated adipocytes with varying concentrations of this compound or vehicle for a specified period (e.g., 3 hours).
-
Stimulate lipolysis by adding a lipolytic agent like isoproterenol.
-
Incubate for a defined time (e.g., 1-3 hours).
-
Collect the cell culture medium.
-
Measure the concentration of glycerol and/or NEFA in the medium using commercially available kits. A decrease in glycerol or NEFA levels in this compound-treated cells compared to the vehicle control indicates inhibition of lipolysis.
Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This assay assesses the effect of this compound on the inflammatory response of macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
Reagents for measuring inflammatory markers (e.g., ELISA kits for TNF-α and IL-6, Griess reagent for nitric oxide)
Procedure:
-
Culture the macrophage cells in appropriate plates.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory markers such as nitric oxide (NO), TNF-α, and IL-6 in the supernatant using appropriate assays. A reduction in these markers in this compound-treated cells indicates an anti-inflammatory effect.
Mandatory Visualization
This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows related to this compound.
Signaling Pathways
Caption: Signaling pathways influenced by this compound.
Experimental Workflows
Caption: General workflows for in vitro assays.
References
- 1. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiological Insight into Fatty Acid-Binding Protein-4: Multifaced Roles in Reproduction, Pregnancy, and Offspring Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FABP4 is secreted from adipocytes by adenyl cyclase-PKA- and guanylyl cyclase-PKG-dependent lipolytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to HTS01037: A Fatty Acid-Binding Protein Inhibitor
This guide provides a comprehensive overview of HTS01037, a small molecule inhibitor of Fatty Acid-Binding Proteins (FABPs). It is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular functions of this compound, with a particular focus on its binding affinity (Ki), mechanism of action, and its effects on various signaling pathways.
This compound has been identified as a high-affinity ligand and competitive antagonist for Adipocyte Fatty Acid-Binding Protein (FABP4, also known as aP2 or AFABP).[1][2][3] It functions by displacing fatty acids and other hydrophobic ligands from the binding cavity of FABPs, thereby modulating their downstream biological effects.[3] Its inhibitory actions have been characterized in the contexts of metabolic regulation, inflammation, and cancer progression.[3][4][5][6]
Data Presentation: Binding Affinity of this compound
The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy half of the target protein's binding sites. This compound shows a degree of selectivity for FABP4, though it can inhibit other FABP isoforms at higher concentrations, making it a pan-specific FABP inhibitor in certain contexts.[1][3] The Ki values were determined using ligand displacement assays with the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS).[3][4]
| Target Protein | Ki Value |
| FABP4 (AFABP/aP2) | 0.67 µM (or 670 nM) [1][3][4][7][8] |
| FABP5 (E-FABP) | 3.4 µM [4] |
| FABP3 (H-FABP) | 9.1 µM [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and replicating the findings related to this compound.
Ligand Displacement Assay for Ki Determination
This assay is fundamental for determining the binding affinity of this compound to various FABPs.
-
Objective: To quantify the ability of this compound to displace a fluorescent probe from the ligand-binding pocket of a specific FABP isoform.
-
Materials:
-
Protocol:
-
A solution of 1,8-ANS is prepared in the assay buffer (e.g., to a final concentration of 5 µM).[1]
-
The recombinant FABP protein is titrated into the 1,8-ANS solution. The binding of 1,8-ANS to the protein's hydrophobic cavity results in a significant increase in fluorescence intensity.
-
Fluorescence enhancement is measured using a fluorescence spectrophotometer.[1]
-
To determine the Ki of this compound, varying concentrations of the inhibitor are added to the pre-formed FABP/1,8-ANS complex.
-
This compound competes with 1,8-ANS for the binding pocket, causing a concentration-dependent decrease in fluorescence as the probe is displaced.
-
The Ki value is calculated from the resulting dose-response curve using non-linear regression analysis (e.g., using PRISM software), which reflects the binding affinity of this compound.[1]
-
Cell-Based Lipolysis Assay
This assay assesses the functional impact of this compound on adipocyte metabolism.
-
Objective: To measure the inhibition of lipolysis (the breakdown of stored fats) in adipocytes treated with this compound.
-
Cell Line: 3T3-L1 preadipocytes.
-
Protocol:
-
Differentiation: 3T3-L1 preadipocytes are cultured and induced to differentiate into mature adipocytes using a standard cocktail containing dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and insulin.[4]
-
Treatment: Mature 3T3-L1 adipocytes are treated with various concentrations of this compound.
-
Lipolysis Stimulation: Lipolysis is stimulated using an agent like isoproterenol.
-
Measurement: The amount of glycerol or free fatty acids released into the culture medium is quantified as a measure of lipolysis.
-
Analysis: The inhibitory effect of this compound is determined by comparing the levels of released glycerol/fatty acids in treated cells versus untreated controls.[3][4]
-
Macrophage Inflammation Assay
This protocol evaluates the anti-inflammatory properties of this compound.
-
Objective: To determine if this compound can reduce the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Line: Mouse macrophages or THP-1 macrophage-like cells.[4]
-
Protocol:
-
Cell Culture: Macrophages are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with this compound for a defined period (e.g., 1 hour).[4]
-
Inflammatory Challenge: Cells are stimulated with LPS (e.g., 50 ng/ml) for several hours to induce an inflammatory response.[4]
-
Cytokine Measurement: The supernatant is collected, and the levels of pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), are measured using methods like ELISA.[4]
-
Analysis: The reduction in cytokine release in this compound-treated cells compared to LPS-only controls indicates the compound's anti-inflammatory activity.[3][4]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by inhibiting FABP4, which in turn modulates several downstream signaling pathways involved in inflammation and cancer metabolism.
Inhibition of Inflammatory Signaling in Macrophages
In macrophages, FABP4 plays a role in mediating inflammatory responses. This compound has been shown to reduce LPS-stimulated inflammation.[3][4] This is partly achieved by attenuating NFκB signaling, a key pathway in the inflammatory process.[1] Treatment with this compound leads to reduced expression of inducible nitric oxide synthase (iNOS) and decreased production of inflammatory cytokines.[1]
Modulation of Cancer Cell Proliferation and Metastasis
In the context of pancreatic and breast cancer, FABP4 promotes tumor progression. This compound has been shown to suppress this effect.[5][9] FABP4 inhibition by this compound down-regulates the transcription factor ZEB1, a key driver of the epithelial-mesenchymal transition (EMT), which is critical for cancer cell invasion and metastasis.[5][6] Furthermore, this compound reverses FABP4-induced cell proliferation by altering cellular redox balance, leading to an increase in reactive oxygen species (ROS) and a decrease in the activity of the antioxidant transcription factor Nrf2.[9]
Workflow for this compound Characterization
The logical workflow for identifying and characterizing a small molecule inhibitor like this compound follows a standard drug discovery pipeline, from initial screening to functional validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | A-FABP/aP2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. conservancy.umn.edu [conservancy.umn.edu]
The Influence of HTS01037 on Lipid Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a small molecule inhibitor that has garnered significant attention for its targeted effects on lipid metabolism and inflammatory signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on lipid signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the underlying molecular pathways.
Core Mechanism of Action: Inhibition of Fatty Acid-Binding Proteins
This compound functions as a competitive antagonist of Fatty Acid-Binding Proteins (FABPs), with a particular affinity for adipocyte FABP (AFABP or FABP4/aP2).[1][2] FABPs are a family of intracellular lipid chaperones that facilitate the transport of fatty acids and other lipophilic molecules within the cell, thereby influencing lipid metabolism and signaling.[1] By binding to the fatty acid-binding pocket of FABPs, this compound displaces endogenous ligands, thereby disrupting downstream signaling cascades.
Quantitative Data: Binding Affinity of this compound for FABP Isoforms
The inhibitory potency of this compound has been quantified against various FABP isoforms. The following table summarizes the reported inhibition constants (Ki).
| FABP Isoform | Apparent Ki (μM) |
| Adipocyte (AFABP/aP2/FABP4) | 0.67 ± 0.18 |
| Heart (H-FABP/FABP3) | 9.1 |
| Intestinal (I-FABP) | >100 |
| Liver (L-FABP) | 13.6 |
| Epithelial (E-FABP/FABP5) | 3.4 |
Data sourced from Hertzel et al. (2009).
Modulation of Adipocyte Lipolysis
A primary and well-documented effect of this compound is the inhibition of lipolysis in adipocytes.[1][3] Lipolysis is the metabolic process through which triglycerides stored in lipid droplets are hydrolyzed into glycerol and free fatty acids. This process is primarily regulated by the enzymes Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).[4][5][6] FABP4 has been shown to interact with HSL, and this interaction is believed to be crucial for maximal lipolytic activity. By inhibiting FABP4, this compound disrupts this interaction, leading to a reduction in the release of fatty acids.
Signaling Pathway: Inhibition of Lipolysis
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Macrophage Inflammatory Assay [bio-protocol.org]
- 3. Macrophage Inflammatory Assay [en.bio-protocol.org]
- 4. Contribution of Adipose Triglyceride Lipase and Hormone-sensitive Lipase to Lipolysis in hMADS Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative studies of the role of hormone-sensitive lipase and adipose triglyceride lipase in human fat cell lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adipose triglyceride lipase and hormone-sensitive lipase are the major enzymes in adipose tissue triacylglycerol catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HTS01037 in 3T3-L1 Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a small molecule inhibitor of the adipocyte fatty acid-binding protein (AFABP or aP2), a key intracellular carrier protein for fatty acids.[1] By competitively binding to AFABP/aP2, this compound effectively antagonizes the protein-protein interactions mediated by AFABP/aP2, such as its interaction with hormone-sensitive lipase (HSL).[1] This interference with the normal function of AFABP/aP2 leads to the inhibition of lipolysis in mature 3T3-L1 adipocytes.[1] Furthermore, this compound has been observed to reduce lipopolysaccharide (LPS)-stimulated inflammation in macrophages, suggesting potential anti-inflammatory properties that may be relevant in the context of adipose tissue inflammation.[1] These characteristics make this compound a valuable tool for studying lipid metabolism and inflammatory signaling in adipocytes.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Ki) | 0.67 µM | Recombinant AFABP/aP2 | [1] |
| Effect | Inhibition of Lipolysis | 3T3-L1 Adipocytes | [1] |
| Mechanism of Action | Competitive antagonist of AFABP/aP2-HSL interaction | In vitro | [1] |
Signaling Pathway of this compound in Adipocytes
The primary mechanism of action for this compound in adipocytes involves the inhibition of AFABP/aP2, which in turn modulates lipolysis. The signaling pathway can be visualized as follows:
Caption: Mechanism of this compound-mediated inhibition of lipolysis.
Experimental Protocols
3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature, lipid-laden adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
Protocol:
-
Preadipocyte Expansion:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells before they reach confluence to maintain their preadipocyte phenotype.
-
-
Initiation of Differentiation (Day 0):
-
Seed the preadipocytes in the desired culture plates (e.g., 6-well or 24-well plates) and grow them to confluence.
-
Two days post-confluence, replace the growth medium with Differentiation Medium I (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).
-
-
Maturation (Day 2 onwards):
-
After 48 hours, replace the Differentiation Medium I with Differentiation Medium II (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin).
-
Replace the medium with fresh Differentiation Medium II every two days.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible by day 7-10.
-
This compound Treatment and Lipolysis Assay (Glycerol Release)
This protocol outlines the procedure for treating mature 3T3-L1 adipocytes with this compound and measuring the subsequent effect on lipolysis by quantifying glycerol release into the culture medium.
Materials:
-
Mature 3T3-L1 adipocytes (from Protocol 1)
-
This compound
-
Isoproterenol (or another lipolytic agent)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% BSA
-
Glycerol Assay Kit (commercially available)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in KRBH buffer to the desired working concentrations.
-
Prepare a stock solution of a lipolytic stimulus, such as isoproterenol, in water or an appropriate buffer.
-
-
Cell Treatment:
-
Wash the mature 3T3-L1 adipocytes twice with warm PBS.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in KRBH buffer for 1-2 hours at 37°C.
-
Induce lipolysis by adding the lipolytic agent (e.g., 10 µM isoproterenol) to the wells containing this compound. Include a basal (unstimulated) control group.
-
Incubate for 1-3 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the culture medium from each well.
-
Measure the glycerol concentration in the collected medium using a commercially available glycerol assay kit, following the manufacturer's instructions.
-
Normalize the glycerol release to the total protein content or DNA content of the cells in each well.
-
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effect of this compound on 3T3-L1 adipocyte lipolysis.
Caption: Experimental workflow for this compound treatment and lipolysis assay.
References
Application Notes and Protocols for Studying Macrophage Inflammation with HTS01037
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HTS01037, a selective inhibitor of Fatty Acid Binding Protein 4 (FABP4/aP2), to investigate and modulate inflammatory responses in macrophages. This document includes an overview of the compound's mechanism of action, detailed experimental protocols, and quantitative data from relevant studies.
Introduction
This compound is a small molecule inhibitor that competitively antagonizes the protein-protein interactions mediated by FABP4, also known as aP2, with a Ki of 0.67 μM.[1] FABP4 is highly expressed in adipocytes and macrophages and has been identified as a key mediator in inflammatory pathways.[2][3] By inhibiting FABP4, this compound effectively reduces lipopolysaccharide (LPS)-stimulated inflammation in cultured macrophages, making it a valuable tool for studying the role of FABP4 in inflammatory diseases.[1][2]
The anti-inflammatory effects of this compound are primarily mediated through the FABP4-UCP2-NF-κB signaling axis. Inhibition of FABP4 by this compound leads to an upregulation of Uncoupling Protein 2 (UCP2), which in turn reduces the levels of reactive oxygen species (ROS).[4] This reduction in oxidative stress prevents the activation of the NF-κB pathway, a central regulator of inflammation, by stabilizing its inhibitory subunit, IκB-α.[4] Consequently, the expression of pro-inflammatory genes, including those of the NLRP3 inflammasome, and the secretion of inflammatory cytokines like IL-1β are significantly diminished.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound on key inflammatory markers in macrophages.
Table 1: Effect of this compound on Hydrogen Peroxide Levels in Macrophages
| Treatment Condition | Cell Type | This compound Concentration | Duration of Treatment | Outcome | Reference |
| Basal | Wild-Type Macrophages | 30 μM | 4 hours | Significant reduction in hydrogen peroxide levels | [4] |
| LPS Stimulation | Wild-Type Macrophages | 30 μM | 4 hours pre-treatment | Protection from LPS-induced increase in hydrogen peroxide | [4] |
Table 2: Effect of this compound on Inflammasome Activation and Cytokine Secretion
| Assay | Cell Type | This compound Concentration | Stimulation | Outcome | Reference |
| IL-1β Secretion | Wild-Type Macrophages | 30 μM | LPS (500 ng/ml, 4h) + ATP (2mM, 1h) | Complete abrogation of IL-1β secretion | [4] |
| Nlrp3 mRNA levels | Bone Marrow-Derived Macrophages (BMDMs) | 30 μM | LPS (500 ng/ml, 4h) | Significant decrease in Nlrp3 mRNA | [4] |
| IL-1β mRNA levels | Bone Marrow-Derived Macrophages (BMDMs) | 30 μM | LPS (500 ng/ml, 4h) | Significant decrease in IL-1β mRNA | [4] |
| iNOS expression | Microglial cells | Not specified | Palmitic acid | Attenuated expression of iNOS | [1] |
| LTC4 secretion | Macrophages | Not specified | Basal and fatty acid-stimulated | Marked decrease in LTC4 secretion | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use.
Caption: this compound inhibits FABP4, increasing UCP2 and reducing ROS, thereby preventing NF-κB activation and inflammation.
Caption: General workflow for studying the anti-inflammatory effects of this compound on macrophages.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on macrophage inflammation.
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from standard methods for generating BMDMs.[5][6]
Materials:
-
6-8 week old C57BL/6 mice
-
70% Ethanol
-
Sterile PBS
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929-cell conditioned medium or recombinant M-CSF
-
Sterile syringes and needles (25G, 27G)
-
70 µm cell strainer
-
50 mL conical tubes
-
Petri dishes (non-tissue culture treated)
-
Tissue culture-treated plates
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia and place them in a petri dish containing sterile PBS on ice.
-
In a sterile hood, cut the ends of the bones and flush the marrow out with DMEM using a 25G needle and syringe into a 50 mL conical tube.
-
Create a single-cell suspension by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 7 minutes at 4°C.
-
Resuspend the pellet in BMDM differentiation medium (DMEM, 10% FBS, 1% Pen-Strep, and 20% L929-conditioned medium or 10 ng/mL M-CSF).
-
Plate the cells in non-tissue culture treated 10 cm petri dishes.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
On day 3, add 5 mL of fresh differentiation medium.
-
On day 7, the BMDMs are differentiated and can be harvested for experiments.
Protocol 2: this compound Treatment and LPS Stimulation of Macrophages
This protocol describes the treatment of macrophages with this compound followed by stimulation with LPS to assess the inflammatory response.[4]
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Vehicle control (DMSO)
-
Serum-free DMEM
-
Tissue culture plates (e.g., 12-well or 24-well)
Procedure:
-
Seed differentiated BMDMs into the appropriate tissue culture plates at a desired density (e.g., 1 x 10⁶ cells/mL) and allow them to adhere overnight.
-
The next day, replace the medium with fresh serum-free DMEM.
-
Pre-treat the cells with this compound at the desired final concentration (e.g., 30 μM) or an equivalent volume of vehicle (DMSO) for 4 hours at 37°C.
-
Following pre-treatment, add LPS to a final concentration of 100-500 ng/mL to the wells (except for the unstimulated control).
-
Incubate for the desired time period (e.g., 4-24 hours) depending on the endpoint being measured.
-
After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction.
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
This protocol outlines a method to measure intracellular hydrogen peroxide levels.[1][4]
Materials:
-
Macrophages treated as in Protocol 2
-
ROS detection reagent (e.g., ROS Deep Red Dye or DCFDA)
-
Fluorescence plate reader or spectrophotometer
Procedure:
-
After treating the cells with this compound and/or LPS as described in Protocol 2, remove the medium.
-
Wash the cells gently with pre-warmed PBS.
-
Add the ROS detection reagent, diluted in serum-free medium or buffer according to the manufacturer's instructions, to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the recommended time (e.g., 1 hour).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader. For ROS Deep Red Dye, this is typically 650 nm excitation and 675 nm emission.[1]
Protocol 4: Inflammasome Activation and IL-1β Measurement
This protocol is for specifically studying the effect of this compound on NLRP3 inflammasome activation.[4]
Materials:
-
Macrophages treated as in Protocol 2
-
ATP (stock solution in water or PBS, pH adjusted)
-
ELISA kit for mouse IL-1β
Procedure:
-
Perform the this compound pre-treatment and LPS stimulation as described in Protocol 2 for 4 hours.
-
Following the LPS stimulation, add ATP to a final concentration of 2 mM to the wells.
-
Incubate for an additional 1 hour at 37°C.
-
Collect the cell culture supernatant and centrifuge to remove any cell debris.
-
Measure the concentration of mature IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
Conclusion
This compound is a potent and specific inhibitor of FABP4 that serves as an invaluable tool for dissecting the role of this protein in macrophage-mediated inflammation. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding and targeting inflammatory pathways in the context of metabolic and cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: HTS01037 in Microglial Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a pan-fatty acid binding protein (FABP) inhibitor that has emerged as a valuable tool in the study of microglial-mediated neuroinflammation. By targeting FABPs, particularly FABP4, this compound modulates the inflammatory and metabolic responses of microglia, the resident immune cells of the central nervous system. These application notes provide a comprehensive overview of the use of this compound in microglial cell research, including its mechanism of action, effects on key biomarkers, and detailed protocols for its application in in vitro models of neuroinflammation.
Mechanism of Action: The FABP4-UCP2 Axis
This compound exerts its anti-inflammatory effects in microglia primarily through the modulation of the FABP4-UCP2 axis.[1] In pro-inflammatory conditions, such as those induced by high levels of saturated fatty acids like palmitic acid (PA), FABP4 expression and activity are upregulated in microglia.[1] FABP4, a lipid chaperone, is involved in metabolic and inflammatory signaling. Inhibition of FABP4 by this compound leads to a significant upregulation of Uncoupling Protein 2 (UCP2), a mitochondrial protein known to suppress the production of reactive oxygen species (ROS).[1] This increase in UCP2 is crucial for mitigating the pro-inflammatory M1-like phenotype of microglia and promoting a shift towards a more neuroprotective M2-like state.[1] The downstream effects of UCP2 upregulation include the attenuation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[1]
Key Effects of this compound on Microglia
Treatment of microglial cells with this compound has been shown to:
-
Reduce Pro-inflammatory Markers: Attenuate the expression of inducible nitric oxide synthase (iNOS) and the secretion of pro-inflammatory cytokines like TNF-α.[1]
-
Increase Anti-inflammatory and Metabolic Markers: Significantly increase the expression of UCP2 and Arginase-1, markers associated with the M2-like, anti-inflammatory phenotype.[1]
-
Decrease Oxidative Stress: Reduce the production of reactive oxygen species (ROS), a key driver of neuroinflammation and cellular damage.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on key microglial biomarkers as reported in the literature.
Table 1: Effect of this compound on Gene Expression in BV-2 Microglial Cells
| Gene | Treatment Condition | Fold Change vs. Control | Fold Change vs. PA-Treated | Reference |
| UCP2 | This compound (30 µM) | Significant Increase | Significant Increase | [1] |
| This compound (30 µM) + PA (0.1 mM) | Significant Increase | Significant Increase | [1] | |
| iNOS | This compound (30 µM) + PA (0.1 mM) | Not specified | Significant Decrease | [1] |
| Arginase-1 | This compound (30 µM) | Significant Increase | Not applicable | [1] |
| This compound (30 µM) + PA (0.1 mM) | Significant Increase | Significant Increase | [1] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in BV-2 Microglial Cells
| Treatment Condition | Effect on ROS Production | Reference |
| This compound (30 µM) + PA (0.1 mM) | Attenuated PA-induced ROS production | [1] |
Experimental Protocols
Protocol 1: In Vitro Model of Palmitic Acid-Induced Microglial Inflammation
This protocol describes the use of this compound to mitigate palmitic acid-induced inflammation in the BV-2 murine microglial cell line.
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (Cayman Chemical)
-
Palmitic Acid (PA) (Sigma-Aldrich)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed 6 x 10⁵ cells per well in 6-well plates and grow to approximately 80% confluency.[1]
-
-
Reagent Preparation:
-
Treatment:
-
Analysis:
-
After the 12-hour incubation, cells can be harvested for analysis of gene expression (e.g., RT-qPCR for UCP2, iNOS, Arginase-1) or the supernatant can be collected for measurement of secreted factors.
-
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
This protocol outlines a general method for measuring intracellular ROS production in BV-2 cells following treatment with this compound and palmitic acid.
Materials:
-
Treated BV-2 cells (from Protocol 1)
-
2',7'-dichlorofluorescin diacetate (DCFDA) or similar ROS-sensitive fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
After the treatment period as described in Protocol 1, remove the culture medium and wash the cells gently with warm PBS.
-
-
Probe Loading:
-
Incubate the cells with a working solution of DCFDA in PBS (typically 5-10 µM) for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
After incubation, wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize and quantify the fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the different treatment groups to determine the effect of this compound on PA-induced ROS production.
-
Visualizations
Caption: this compound inhibits FABP4, leading to increased UCP2 expression and reduced NF-κB-mediated inflammation.
Caption: Experimental workflow for assessing the effect of this compound on palmitic acid-stimulated microglia.
References
Application Notes and Protocols for HTS01037 in Lipolysis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a small molecule inhibitor of the Adipocyte Fatty Acid-Binding Protein (AFABP, also known as aP2). It functions as a competitive antagonist of the protein-protein interaction between aP2 and Hormone-Sensitive Lipase (HSL), a key enzyme in the lipolytic cascade.[1] By disrupting this interaction, this compound effectively inhibits the breakdown of triglycerides into free fatty acids and glycerol in adipocytes.[1] These application notes provide a detailed protocol for utilizing this compound in lipolysis assays with 3T3-L1 adipocytes, a widely used cell model for studying adipose tissue biology.
Mechanism of Action
In adipocytes, the mobilization of stored fat is a tightly regulated process known as lipolysis. Upon hormonal stimulation, typically via β-adrenergic receptors, Protein Kinase A (PKA) is activated. PKA then phosphorylates key proteins, including Perilipin 1 (PLIN1) and Hormone-Sensitive Lipase (HSL). Phosphorylated PLIN1 undergoes a conformational change, allowing HSL to access the lipid droplet. Adipocyte Fatty Acid-Binding Protein (aP2) binds to HSL and is thought to facilitate the enzymatic activity of HSL at the lipid droplet surface. This compound competitively binds to aP2 with a high affinity, preventing its interaction with HSL and thereby inhibiting lipolysis.
Caption: Signaling pathway of this compound-mediated inhibition of lipolysis.
Quantitative Data
This compound exhibits a high binding affinity for aP2. While a specific IC50 for the functional inhibition of lipolysis in 3T3-L1 adipocytes has not been definitively reported in publicly available literature, its binding affinity (Ki) suggests an effective concentration range in the low micromolar range. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific experimental conditions.
| Parameter | Value | Reference |
| Target | Adipocyte Fatty Acid-Binding Protein (aP2/FABP4) | [1] |
| Mechanism of Action | Competitive antagonist of the aP2-HSL interaction | [1] |
| Binding Affinity (Ki) for aP2 | 0.67 µM | [1] |
| Cell Line for Lipolysis Assay | 3T3-L1 Adipocytes | [1] |
| Recommended Concentration Range for Testing | 0.1 µM - 100 µM | Inferred from Ki value |
| Expected Effect | Inhibition of basal and stimulated lipolysis | [1] |
Experimental Protocols
Protocol 1: Lipolysis Assay in 3T3-L1 Adipocytes using Glycerol Release Measurement
This protocol describes the measurement of glycerol released into the culture medium as an index of lipolysis.
Materials:
-
Differentiated 3T3-L1 adipocytes (in 96-well plates)
-
This compound
-
Isoproterenol (or other lipolytic agent)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4) supplemented with 2% fatty acid-free Bovine Serum Albumin (BSA)
-
Glycerol Assay Kit (commercially available)
-
96-well microplate reader
Procedure:
-
Cell Preparation:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.
-
On the day of the experiment, gently wash the cells twice with pre-warmed KRH buffer.
-
-
Pre-incubation with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in KRH buffer to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.
-
-
Stimulation of Lipolysis:
-
Prepare a stock solution of isoproterenol in water.
-
Prepare a working solution of isoproterenol in KRH buffer to achieve a final concentration of 100 nM (or other desired concentration).
-
To stimulate lipolysis, add 10 µL of the isoproterenol working solution to the appropriate wells (including those with this compound and vehicle). For basal lipolysis measurement, add 10 µL of KRH buffer without isoproterenol.
-
Incubate the plate at 37°C for 1-3 hours.
-
-
Sample Collection:
-
After the incubation period, carefully collect 50 µL of the culture medium from each well and transfer it to a new 96-well plate for glycerol measurement.
-
-
Glycerol Measurement:
-
Determine the glycerol concentration in the collected medium using a commercially available glycerol assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the glycerol concentration in each sample using the standard curve generated from the glycerol standards.
-
Normalize the glycerol release data to the protein content of the cells in each well, if desired.
-
Plot the percentage of inhibition of stimulated lipolysis as a function of this compound concentration to determine the IC50 value.
-
Caption: Experimental workflow for a lipolysis assay using this compound.
Protocol 2: Lipolysis Assay in 3T3-L1 Adipocytes using Free Fatty Acid (FFA) Release Measurement
This protocol is an alternative to glycerol measurement and quantifies the release of free fatty acids.
Materials:
-
Same as Protocol 1, with the exception of the assay kit.
-
Free Fatty Acid Assay Kit (commercially available, non-esterified fatty acid quantification)
Procedure:
The procedure is identical to Protocol 1 from steps 1 through 4. The difference lies in the final measurement step.
-
Free Fatty Acid Measurement:
-
Determine the free fatty acid concentration in the collected medium using a commercially available FFA assay kit, following the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the FFA concentration in each sample using the standard curve generated from the FFA standards.
-
Normalize the FFA release data to the protein content of the cells in each well, if desired.
-
Plot the percentage of inhibition of stimulated lipolysis as a function of this compound concentration to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell number or differentiation | Ensure even cell seeding and consistent differentiation across the plate. Consider normalizing data to protein content. |
| Low or no stimulation of lipolysis with isoproterenol | Inactive isoproterenol, poor cell health, or receptor desensitization | Use a fresh stock of isoproterenol. Check cell viability. Ensure cells are not over-stimulated prior to the assay. |
| High basal lipolysis | Cell stress or death | Handle cells gently. Ensure media and buffers are at the correct temperature and pH. |
| This compound shows no inhibitory effect | Incorrect concentration, inactive compound, or solubility issues | Verify the concentration of the this compound stock solution. Ensure the compound is properly stored. Check for precipitation of the compound in the assay buffer. |
Conclusion
This compound is a valuable tool for studying the role of the aP2-HSL interaction in lipolysis and related metabolic pathways. The provided protocols offer a robust framework for assessing the inhibitory activity of this compound in a cellular context. Researchers are encouraged to optimize the protocols for their specific experimental needs and to perform dose-response analyses to accurately quantify the compound's potency.
References
Application Notes and Protocols for HTS01037 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a potent and specific small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4).[1][2] Emerging research has highlighted the role of FABP4 in the progression of various cancers, including pancreatic ductal adenocarcinoma (PDAC), one of the most lethal malignancies. In PDAC, FABP4 has been shown to promote cellular proliferation, epithelial-mesenchymal transition (EMT), and cancer stemness, contributing to tumor growth and metastasis.[3][4][5] this compound acts by competitively antagonizing FABP4-mediated protein-protein interactions, thereby reversing these oncogenic effects.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in pancreatic cancer cell line research.
Mechanism of Action
This compound exerts its anti-cancer effects in pancreatic cancer cell lines by inhibiting FABP4. This inhibition leads to a cascade of downstream effects, including:
-
Suppression of Cell Proliferation: this compound has been demonstrated to inhibit the proliferation of both human and murine pancreatic cancer cell lines.[3][4]
-
Induction of Apoptosis: The compound promotes programmed cell death in pancreatic cancer cells.[3][6]
-
Inhibition of Migration and Invasion: this compound reduces the migratory and invasive capabilities of pancreatic cancer cells, key processes in metastasis.[3]
-
Reversal of Epithelial-Mesenchymal Transition (EMT) and Stemness: It downregulates markers associated with EMT and cancer stem cells, suggesting a role in sensitizing cancer cells to therapy.[3]
-
Modulation of Signaling Pathways: The anti-tumor activities of this compound are linked to the modulation of the ZEB1 transcription factor and the Nrf2 signaling pathway, as well as the regulation of intracellular reactive oxygen species (ROS).[3][7][8]
-
Synergy with Chemotherapy: this compound has been shown to enhance the efficacy of the standard-of-care chemotherapeutic agent, gemcitabine.[3][9][10]
Data Presentation
In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines
| Cell Line | Type | This compound Concentration | Treatment Duration | Effect | Reference |
| KPC | Murine PDAC (KRASG12D, p53 mutation) | 25.6 µM (IC50) | 48 hours | Inhibition of cell viability | [6] |
| KPC | Murine PDAC (KRASG12D, p53 mutation) | 30 µM | 48 hours | Reversal of FABP4-induced proliferation, induction of apoptosis | [6] |
| CAPAN-2 | Human PDAC | 30 µM | 48 hours | Suppression of FABP4-induced cell viability | [4][11] |
| CFPAC-1 | Human PDAC | 30 µM | 48 hours | Suppression of FABP4-induced cell viability | [4][11] |
| PANC-1 | Human PDAC | 30 µM | 48 hours | Suppression of FABP4-induced cell viability | [4][11] |
| MIA PaCa-2 | Human PDAC | 30 µM | 48 hours | Suppression of FABP4-induced cell viability | [4][11] |
In Vivo Efficacy of this compound in Pancreatic Cancer Models
| Model | Cell Line | This compound Dosage | Treatment Regimen | Effect | Reference |
| Subcutaneous Xenograft | KPC | 1.5 or 5 mg/kg | Intraperitoneal injection | Suppression of tumor growth | [4] |
| Orthotopic | Not Specified | Not Specified | Not Specified | Significant anticancer and antimetastatic effect, improved survival | [3] |
| Liver Metastasis | Not Specified | Not Specified | Not Specified | Attenuated development and growth of liver metastases | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on the viability of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., KPC, PANC-1, MIA PaCa-2, CAPAN-2, CFPAC-1)
-
Complete cell culture medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To assess the induction of apoptosis by this compound in pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 30 µM) or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Migration Assay (Wound Healing Assay)
Objective: To evaluate the effect of this compound on the migration of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a sub-lethal concentration of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.
Visualizations
Caption: Mechanism of this compound in pancreatic cancer cells.
Caption: Experimental workflow for this compound studies.
References
- 1. INHIBITION OF FATTY ACID BINDING PROTEIN 4 SUPPRESSES PANCREATIC CANCER CELL GROWTH IN MOUSE SYNGENEIC TUMOR MODEL - Digestive Disease Week [ddw.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of adipose tissue-derived fatty acid binding protein suppresses pancreatic cancer progression and metastasis | Sciety [sciety.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid binding protein 4 (FABP4) regulates pancreatic cancer cell proliferation via activation of nuclear factor E2-related factor 2 (NRF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
HTS01037: A Potent Tool for Investigating Metabolic Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a small molecule inhibitor of the Adipocyte Fatty Acid-Binding Protein (A-FABP), also known as FABP4 or aP2. It functions as a competitive antagonist of the protein-protein interactions mediated by A-FABP, thereby modulating lipid metabolism and inflammatory signaling pathways. This makes this compound a valuable research tool for investigating the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and atherosclerosis. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo studies.
Mechanism of Action
This compound exerts its effects primarily by inhibiting A-FABP, a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. A-FABP is critically involved in fatty acid trafficking, lipid storage, and the regulation of inflammatory and metabolic signaling pathways.[1][2]
By binding to A-FABP, this compound interferes with its interaction with key enzymes and signaling proteins. Notably, it disrupts the interaction between A-FABP and Hormone-Sensitive Lipase (HSL), a rate-limiting enzyme in adipocyte lipolysis.[3] This leads to a reduction in the breakdown of triglycerides and the release of free fatty acids.
In macrophages, the inhibition of A-FABP by this compound has been shown to attenuate pro-inflammatory signaling pathways, including the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][4] This results in a decrease in the production and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). It is important to note that this compound does not activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1]
Data Presentation
Binding Affinity of this compound for FABP Isoforms
| FABP Isoform | Binding Affinity (Ki) |
| FABP4 (A-FABP) | 0.67 µM[1][5] |
| FABP5 (E-FABP) | 3.4 µM[5] |
| FABP3 (H-FABP) | 9.1 µM[5] |
Table 1: Binding affinities of this compound for different Fatty Acid-Binding Protein isoforms. Data indicates that this compound is most potent against FABP4, with decreasing affinity for FABP5 and FABP3, suggesting a degree of selectivity.
Signaling Pathways
Experimental Protocols
In Vitro Adipocyte Lipolysis Assay
This protocol details the differentiation of 3T3-L1 preadipocytes and the subsequent measurement of glycerol release as an indicator of lipolysis upon treatment with this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum
-
DMEM with 10% fetal bovine serum (FBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Rosiglitazone
-
This compound
-
Isoproterenol (positive control)
-
Glycerol Assay Reagent
-
Phosphate-buffered saline (PBS)
-
12-well plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 12-well plates in DMEM with 10% bovine calf serum and grow to confluency.
-
Differentiation Induction: Two days post-confluency, replace the medium with DMEM containing 10% FBS, 500 µM IBMX, 1 µM dexamethasone, 5 µg/ml insulin, and 2 µM rosiglitazone.[6]
-
Differentiation Maintenance: After 48 hours, switch to DMEM with 10% FBS and 5 µg/ml insulin. Replace this medium every 2 days. Lipolysis assays can be performed on days 10-12 of differentiation.[6]
-
Lipolysis Assay:
-
Wash differentiated 3T3-L1 adipocytes twice with PBS.
-
Pre-incubate cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) in assay buffer for 1-3 hours.
-
Stimulate lipolysis by adding isoproterenol (e.g., 10 µM) to the wells (except for basal controls) and incubate for 1-3 hours.
-
Collect the supernatant for the measurement of glycerol release.
-
Quantify glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.
-
In Vitro Macrophage Anti-Inflammatory Assay
This protocol describes the use of this compound to assess its anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 or THP-1 macrophage cell line
-
DMEM or RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
Phosphate-buffered saline (PBS)
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 or THP-1 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the macrophages with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1-3 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
In Vivo Studies in a Diet-Induced Obesity Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a diet-induced obesity (DIO) mouse model.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Control diet
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Equipment for blood collection and glucose measurement
-
ELISA kits for insulin and lipids
Procedure:
-
Induction of Obesity: Feed C57BL/6J mice a high-fat diet for 8-12 weeks to induce obesity and metabolic dysfunction. A control group should be fed a matched control diet.
-
Treatment:
-
Prepare this compound in a suitable vehicle. A formulation for intraperitoneal or oral administration can be prepared by dissolving this compound in DMSO and then suspending it in a mixture of PEG300, Tween-80, and saline.[1]
-
Administer this compound to the DIO mice at appropriate doses (e.g., 1.5 or 5 mg/kg) via intraperitoneal injection or oral gavage daily for a specified period (e.g., 4-8 weeks).[4] A vehicle-treated control group of DIO mice is essential.
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor body weight and food intake regularly throughout the study.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
Blood Parameters: Collect blood samples at baseline and at the end of the study to measure plasma levels of glucose, insulin, triglycerides, and free fatty acids.
-
Tissue Analysis: At the end of the study, tissues such as liver and adipose tissue can be collected for histological analysis and measurement of gene and protein expression related to lipid metabolism and inflammation.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of metabolic diseases. Its ability to inhibit A-FABP provides a specific mechanism to probe the roles of this lipid-binding protein in adipocyte lipolysis and macrophage-mediated inflammation. The protocols provided herein offer a starting point for researchers to utilize this compound in their studies to further elucidate the complex interplay between lipid metabolism and inflammation in the context of metabolic disorders.
References
- 1. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipocyte fatty acid-binding protein modulates inflammatory responses in macrophages through a positive feedback loop involving c-Jun NH2-terminal kinases and activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid-binding protein-hormone-sensitive lipase interaction. Fatty acid dependence on binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. researchgate.net [researchgate.net]
HTS01037: Application Notes and Protocols for Studying Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a small molecule inhibitor of fatty acid-binding proteins (FABPs), demonstrating a higher affinity for adipocyte FABP (FABP4/aP2).[1][2] FABPs are intracellular lipid chaperones implicated in various metabolic processes, including fatty acid uptake, transport, and signaling. Notably, FABP4 has been identified as a potential therapeutic target for metabolic diseases due to its role in linking lipid metabolism to inflammatory and insulin signaling pathways.[3][4] Genetic deletion of FABP4 in mice has been shown to improve insulin sensitivity.[2] These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the role of FABP4 in insulin sensitivity, including its mechanism of action, relevant in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a competitive antagonist of the protein-protein interactions mediated by FABP4.[1][2] It binds to the fatty acid-binding pocket of FABP4, thereby preventing the binding of endogenous fatty acids.[2] This inhibition is thought to interfere with downstream signaling events that are modulated by FABP4-ligand complexes. One of the key functions of FABP4 in adipocytes is its interaction with hormone-sensitive lipase (HSL), a critical enzyme in lipolysis. This compound has been shown to act as an antagonist to this interaction.[2] By inhibiting FABP4, this compound is hypothesized to modulate metabolic pathways, including those involved in insulin signaling and inflammation. However, it is important to note that this compound does not activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis and insulin sensitivity.[1][2]
Data Presentation
In Vitro Data: Binding Affinity and Functional Assays
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Ki) | |||
| FABP4 (AFABP/aP2) | 0.67 ± 0.18 µM | Recombinant Protein | [2] |
| FABP3 (Heart) | 9.1 µM | Recombinant Protein | |
| FABP5 (Epidermal) | 3.4 µM | Recombinant Protein | |
| Functional Assays | |||
| Inhibition of Lipolysis | Yes | 3T3-L1 Adipocytes | [1][2] |
| Reduction of LPS-stimulated Inflammation | Yes | Cultured Macrophages | [1][2] |
In Vivo Data: Effect on Insulin Sensitivity in Diet-Induced Obese (DIO) Mice
A key study investigated the effects of FABP4/5 inhibitors, including characterization of this compound, on metabolic parameters in a diet-induced obesity mouse model. The findings from this study are summarized below.
| Animal Model | Treatment | Duration | Key Outcomes Related to Insulin Sensitivity | Reference |
| Diet-Induced Obese C57BL/6J Mice | This compound (in diet) | 8 weeks | No significant improvement in insulin resistance, glucose tolerance, or plasma insulin levels. | |
| Ameliorated dyslipidemia (reduced plasma triglycerides and free fatty acids). |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro 2-Deoxy-D-[³H]-glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To determine the effect of this compound on insulin-stimulated glucose uptake in mature 3T3-L1 adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)
-
Maintenance medium (DMEM with 10% FBS, 10 µg/mL insulin)
-
This compound (dissolved in DMSO)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]-glucose
-
Insulin
-
Cytochalasin B
-
Scintillation fluid and counter
Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.
-
Two days post-confluency, induce differentiation by replacing the medium with differentiation medium.
-
After 48 hours, replace with maintenance medium.
-
After another 48 hours, replace with fresh maintenance medium and continue to culture for an additional 3-5 days until mature adipocytes are formed.
-
-
This compound Treatment:
-
On the day of the experiment, wash the cells with KRH buffer and incubate in serum-free DMEM for 2-4 hours.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-3 hours.
-
-
Insulin Stimulation and Glucose Uptake:
-
Stimulate the cells with 100 nM insulin for 30 minutes at 37°C. Include a non-insulin stimulated control.
-
To initiate glucose uptake, add 2-deoxy-D-[³H]-glucose (0.5 µCi/mL) to each well and incubate for 10 minutes at 37°C.
-
To determine non-specific uptake, incubate a set of wells with cytochalasin B (20 µM) for 20 minutes prior to the addition of radiolabeled glucose.
-
-
Lysis and Measurement:
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific glucose uptake by subtracting the non-specific uptake (with cytochalasin B) from the total uptake.
-
Normalize the data to protein concentration for each well.
-
Western Blot Analysis of Insulin Signaling Proteins in 3T3-L1 Adipocytes
Objective: To assess the effect of this compound on the phosphorylation of key insulin signaling proteins, such as Akt.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Treat differentiated 3T3-L1 adipocytes with this compound as described in the glucose uptake assay protocol.
-
Stimulate with 100 nM insulin for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Glucose Tolerance Test (GTT) in Mice
Objective: To evaluate the effect of this compound on the ability of mice to clear a glucose load from the bloodstream.
Materials:
-
Diet-induced obese mice
-
This compound formulated for in vivo administration (e.g., in diet or for oral gavage/IP injection)
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Glucometer and test strips
-
Restraining device
Protocol:
-
Animal Model and Treatment:
-
Induce obesity in C57BL/6J mice by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Administer this compound or vehicle to the mice for the desired duration (e.g., 8 weeks).
-
-
Glucose Tolerance Test:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a glucose bolus (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Plot the blood glucose concentrations over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse.
-
Compare the AUC between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Conclusion
This compound serves as a valuable research tool for investigating the roles of FABP4 in lipid metabolism and inflammation. While it effectively inhibits FABP4 and modulates related in vitro cellular processes like lipolysis, current in vivo evidence suggests that this compound does not directly improve insulin sensitivity or glucose tolerance in a diet-induced obesity model.[1][2] This highlights the complex relationship between FABP4 inhibition, lipid metabolism, and whole-body glucose homeostasis. Researchers utilizing this compound should consider its pleiotropic effects and carefully design experiments to dissect the specific contributions of FABP4 to the metabolic phenotype under investigation. The provided protocols offer a foundation for conducting such studies in both cellular and whole-animal models.
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing H-T-S-01037 In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), a key regulator of lipid metabolism and inflammatory signaling.[1] By competitively antagonizing the protein-protein interactions mediated by FABP4, this compound has demonstrated potential as a therapeutic agent in various disease models, including cancer.[2][3] In preclinical studies, this compound has been shown to suppress tumor growth and metastasis in pancreatic cancer models, highlighting its promise as an anti-cancer agent.[2][3] Furthermore, it has been observed to enhance the efficacy of standard chemotherapy agents such as gemcitabine.[2][3]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in xenograft mouse models of cancer. The protocols cover subcutaneous and orthotopic tumor models, pharmacokinetic analysis, and pharmacodynamic biomarker assessment.
Signaling Pathway of this compound
This compound primarily targets FABP4, which is highly expressed in adipocytes and macrophages.[1] FABP4 is involved in fatty acid uptake, transport, and signaling. In the context of cancer, FABP4 has been implicated in promoting tumor cell proliferation, invasion, and the epithelial-mesenchymal transition (EMT). One of the downstream effectors of FABP4 signaling is the transcription factor ZEB1, which is a key regulator of EMT.[2][3] By inhibiting FABP4, this compound is believed to disrupt these processes, leading to a reduction in tumor growth and metastasis.
Caption: this compound inhibits FABP4, disrupting downstream signaling pathways involved in tumor progression.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Syngeneic Subcutaneous Pancreatic Cancer Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SD (Day 11) | Tumor Growth Inhibition (%) |
| Control (PBS) | - | Intraperitoneal | 479.4 ± 391.4 | - |
| This compound | 1.5 | Intraperitoneal | 408.1 ± 423.1 | 14.9 |
| This compound | 5 | Intraperitoneal | 200.4 ± 117.5 | 58.2 |
Data synthesized from Shinoda et al.[3]
Experimental Protocols
In Vivo Xenograft Tumor Models
This section provides protocols for establishing both subcutaneous and orthotopic xenograft models to evaluate the efficacy of this compound.
Objective: To establish a subcutaneous tumor model to assess the effect of this compound on tumor growth.
Materials:
-
Cancer cell line (e.g., KPC murine pancreatic cancer cells)
-
6-8 week old male C57BL/6J mice
-
Sterile PBS
-
This compound
-
Vehicle for this compound (e.g., PBS)
-
Insulin syringes (27-30 gauge)
-
Calipers
-
Animal housing facility
Procedure:
-
Cell Preparation: Culture KPC cells under standard conditions. On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in PBS at a concentration of 1 x 10^7 cells/mL. Perform a trypan blue exclusion assay to ensure cell viability is >95%.
-
Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each C57BL/6J mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound at 1.5 mg/kg, and this compound at 5 mg/kg).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal injection according to the dosing schedule (e.g., daily or every other day). A suggested formulation for this compound is a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Objective: To establish a more clinically relevant orthotopic tumor model to evaluate the impact of this compound on primary tumor growth and metastasis.
Materials:
-
Cancer cell line (e.g., human pancreatic cancer cell line PANC-1 or MIA PaCa-2)
-
6-8 week old female athymic nude mice
-
Sterile PBS
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
This compound and vehicle
-
Sutures or wound clips
Procedure:
-
Cell Preparation: Prepare cancer cells as described in the subcutaneous model protocol. Resuspend cells in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision in the left upper abdominal quadrant to expose the spleen and pancreas.
-
Carefully inject 50 µL of the cell suspension (1 x 10^6 cells) into the tail of the pancreas using a 30-gauge needle.
-
Return the spleen and pancreas to the abdominal cavity.
-
Close the abdominal wall and skin with sutures or wound clips.
-
-
Post-operative Care: Monitor the animals closely for recovery from surgery.
-
Treatment and Monitoring: Begin treatment with this compound as described in the subcutaneous protocol. Monitor tumor growth using a suitable imaging modality (e.g., ultrasound or bioluminescence imaging if using luciferase-expressing cells). At the end of the study, euthanize the mice and perform a necropsy to assess primary tumor size and the presence of metastases in organs such as the liver and lungs.
Caption: Experimental workflow for in vivo assessment of this compound efficacy.
Pharmacokinetic (PK) Analysis Protocol
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
Mice (strain as used in efficacy studies)
-
This compound
-
Dosing vehicle
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Drug Administration: Administer a single dose of this compound to mice via the intended route (e.g., intraperitoneal or oral gavage).
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein.
-
Plasma Preparation: Immediately place blood samples into heparinized tubes and centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Prepare a standard curve of this compound in blank plasma.
-
Extract this compound from the plasma samples (e.g., using protein precipitation with acetonitrile).
-
Analyze the samples on the LC-MS/MS system.
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) using appropriate software.
Pharmacodynamic (PD) Biomarker Assessment Protocol
Objective: To assess the effect of this compound on target engagement and downstream signaling pathways in tumor tissue.
Materials:
-
Tumor tissues from in vivo efficacy studies
-
Protein lysis buffer
-
Antibodies for Western blotting (e.g., anti-FABP4, anti-ZEB1, anti-E-cadherin, anti-Vimentin)
-
Reagents for Western blotting (gels, transfer membranes, detection reagents)
-
Reagents for immunohistochemistry (IHC) or quantitative real-time PCR (qRT-PCR)
Procedure (Western Blotting Example):
-
Protein Extraction: Homogenize tumor tissues in protein lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against FABP4, ZEB1, and EMT markers.
-
Wash the membrane and incubate with a corresponding secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression between treatment groups.
Caption: Workflow for pharmacokinetic and pharmacodynamic analysis of this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound efficacy. By utilizing these methods, researchers can obtain robust and reproducible data on the anti-tumor activity of this compound, its pharmacokinetic profile, and its pharmacodynamic effects on target pathways. This information is crucial for the continued preclinical and potential clinical development of this compound as a novel cancer therapeutic.
References
- 1. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
HTS01037: Application Notes and Protocols for Atherosclerosis and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a small molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), a key intracellular lipid-binding protein predominantly expressed in adipocytes and macrophages. FABP4 is implicated in the pathogenesis of metabolic diseases and inflammation, making it a compelling target for therapeutic intervention in conditions such as atherosclerosis. This compound serves as a valuable research tool for investigating the roles of FABP4 in lipid metabolism, inflammatory signaling, and the development of atherosclerotic plaques. These application notes provide a summary of the available data on this compound and detailed protocols for its use in in vitro studies of atherosclerosis and inflammation.
Biochemical and In Vitro Activity
This compound is a competitive inhibitor of FABP4, demonstrating selectivity over other FABP isoforms. The inhibitory constants (Ki) have been determined through ligand displacement assays.
Table 1: Inhibitory Activity of this compound against FABP Isoforms
| FABP Isoform | Ki Value |
| FABP4 (aP2) | 670 nM |
| FABP5 | 3.4 µM |
| FABP3 | 9.1 µM |
Data sourced from ligand displacement assays.[1]
Applications in Atherosclerosis and Inflammation Research
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. Macrophages play a central role in this process by taking up modified lipoproteins, becoming foam cells, and producing pro-inflammatory cytokines that perpetuate the inflammatory cascade within the plaque. FABP4 is highly expressed in macrophages within atherosclerotic lesions and is known to modulate inflammatory responses. This compound, by inhibiting FABP4, offers a means to probe the downstream consequences of FABP4 activity in macrophage-driven inflammation relevant to atherosclerosis.
Mechanism of Action
This compound attenuates pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting FABP4, this compound is believed to interfere with the lipid-mediated activation of signaling cascades that converge on NF-κB.
Experimental Protocols
Inhibition of Lipolysis in 3T3-L1 Adipocytes
This protocol details the methodology to assess the inhibitory effect of this compound on lipolysis in a well-established adipocyte cell line.
Objective: To determine the dose-dependent inhibition of isoproterenol-stimulated lipolysis by this compound in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Isoproterenol
-
This compound
-
Glycerol Assay Reagent
-
96-well plates
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS. Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Plating: Seed differentiated 3T3-L1 adipocytes in 96-well plates and allow them to adhere and mature for at least 48 hours.
-
Starvation: Prior to the assay, wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free DMEM for 2-4 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in DMEM containing 2% BSA to achieve a range of final concentrations. Pre-incubate the cells with the different concentrations of this compound for 1 hour.
-
Stimulation: Add isoproterenol to a final concentration of 10 µM to all wells except for the negative control wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-3 hours.
-
Glycerol Measurement: After incubation, collect the supernatant from each well. Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of lipolysis for each concentration of this compound relative to the isoproterenol-stimulated control. Plot the dose-response curve and determine the IC50 value.
Inhibition of LPS-Stimulated Inflammatory Cytokine Production in Macrophages
This protocol describes how to evaluate the anti-inflammatory effects of this compound by measuring the reduction of pro-inflammatory cytokine secretion from lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To quantify the inhibitory effect of this compound on the production of TNF-α, IL-6, and MCP-1 in LPS-stimulated murine macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
DMEM or RPMI-1640 medium
-
FBS
-
LPS (from E. coli)
-
This compound
-
ELISA kits for TNF-α, IL-6, and MCP-1
-
24-well plates
Protocol:
-
Cell Culture: Culture macrophages in appropriate medium supplemented with 10% FBS.
-
Plating: Seed macrophages in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in culture medium to achieve desired final concentrations. Pre-treat the cells with this compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the negative control wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells and collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and MCP-1 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of each cytokine for each concentration of this compound relative to the LPS-stimulated control.
In Vivo Studies in Atherosclerosis
Currently, there is a lack of published in vivo studies specifically investigating the effects of this compound in animal models of atherosclerosis. However, given its mechanism of action as a FABP4 inhibitor, it is hypothesized that this compound would attenuate the development of atherosclerotic plaques. Future research using models such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice fed a high-fat diet would be crucial to validate the therapeutic potential of this compound in atherosclerosis. Such studies would typically involve the chronic administration of this compound and subsequent analysis of plaque size and composition in the aorta.
Conclusion
This compound is a valuable pharmacological tool for dissecting the roles of FABP4 in inflammation and metabolic processes relevant to atherosclerosis. The provided protocols offer a foundation for in vitro investigations into its anti-inflammatory and anti-lipolytic effects. Further in vivo studies are warranted to fully elucidate its potential as a therapeutic agent for atherosclerotic cardiovascular disease.
References
Troubleshooting & Optimization
HTS01037 solubility and vehicle preparation
This technical support center provides essential information for researchers, scientists, and drug development professionals working with HTS01037. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed protocols to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of fatty acid binding protein 4 (FABP4, also known as aP2). It functions as a competitive antagonist of the protein-protein interactions mediated by FABP4, such as its interaction with hormone-sensitive lipase.[1] This inhibition has been shown to reduce lipolysis in adipocytes and decrease inflammation in macrophages.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years, or at 4°C for up to two years. Stock solutions in solvent can be stored at -80°C for up to two years, or at -20°C for one year.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: Can I use this compound for in vivo studies?
A3: Yes, this compound has been used in in vivo studies.[3] Vehicle formulations suitable for administration methods such as oral and intraperitoneal injection have been developed.[1]
Solubility and Vehicle Preparation
This compound Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. Below is a summary of available solubility data. Researchers are encouraged to perform their own solubility tests for specific experimental needs.
| Solvent | Concentration | Remarks |
| DMSO | 10 mM | Clear solution.[4] |
| Aqueous Buffer (pH 7.4) | >50.6 µg/mL |
Vehicle Preparation for In Vitro and In Vivo Studies
Proper vehicle selection and preparation are critical for obtaining reliable and reproducible experimental results.
In Vitro Stock Solutions:
For most in vitro applications, a 10 mM stock solution in DMSO is recommended.[4]
In Vivo Formulations:
The following table outlines vehicle formulations that have been used for in vivo experiments. Please note that for some formulations, this compound may form a suspension.[1]
| Vehicle Composition | Achievable Concentration | Solution Type | Recommended Administration |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 7.41 mM) | Clear Solution | Oral, Intraperitoneal |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.41 mM) | Suspended Solution | Oral, Intraperitoneal |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.41 mM) | Suspended Solution | Oral, Intraperitoneal |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of pure DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C.[1]
Preparation of an In Vivo Formulation (Suspension)
This protocol provides an example for preparing a 1 mL working solution at 2.5 mg/mL.[1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final suspension thoroughly before each use. Ultrasonic treatment may be required to ensure a uniform suspension.[1]
Troubleshooting Guide
Q4: My this compound is not dissolving completely in the recommended vehicle.
A4: If you encounter solubility issues, consider the following steps:
-
Sonication: Use a bath sonicator to aid dissolution.
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) while mixing. Avoid excessive heat, which could degrade the compound.
-
Solvent Adjustment: For in vivo preparations, slight adjustments to the co-solvent ratios (e.g., increasing the percentage of DMSO or PEG300) may improve solubility. However, be mindful of potential vehicle-induced toxicity.
Q5: The compound precipitates out of solution when I dilute my DMSO stock in aqueous media for my in vitro assay.
A5: This is a common issue with compounds that have low aqueous solubility. To mitigate this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to minimize solvent toxicity and precipitation.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in the aqueous buffer or media, vortexing between each dilution step.
-
Use of Pluronic F-68: Consider adding a small amount of a non-ionic surfactant like Pluronic F-68 to your final dilution to help maintain solubility.
Q6: My in vivo formulation is not a clear solution. Is this acceptable?
A6: For some of the recommended in vivo vehicles, this compound will form a suspension.[1] It is crucial to ensure that the suspension is homogeneous before each administration. This can be achieved by thorough vortexing or sonication immediately before use.[1]
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits FABP4, affecting downstream pathways.
Experimental Workflow for this compound Vehicle Preparation
Caption: Workflow for preparing this compound solutions for experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | A-FABP/aP2 inhibitor | Probechem Biochemicals [probechem.com]
potential off-target effects of HTS01037
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of HTS01037. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known mechanism of action?
This compound is an inhibitor of fatty acid binding proteins (FABPs) and acts as a competitive antagonist of protein-protein interactions mediated by the adipocyte fatty acid-binding protein (AFABP/aP2), also known as FABP4.[1][2] It binds to the lipid-binding cavity of FABP4, thereby inhibiting its functions, such as lipolysis and inflammatory responses in macrophages.[1][2][3]
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound involve its interaction with other members of the FABP family. While it is most potent against FABP4, at higher concentrations, it can act as a pan-specific FABP inhibitor, binding to other FABPs such as FABP5 and FABP3, albeit with lower affinity.[1][2][3]
Q3: Does this compound activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)?
No, studies have shown that this compound does not activate PPARγ in macrophage or CV-1 cells.[1][2] This is a critical piece of information for researchers studying metabolic and inflammatory pathways, as PPARγ activation can mimic some of the effects observed with FABP4 inhibition.
Q4: Are there any known effects of this compound on protein kinases?
Currently, there is no publicly available data from broad-panel kinase screening specifically for this compound. As off-target kinase activity is a common concern for small molecule inhibitors, researchers should consider performing kinase profiling assays to rule out any unintended effects on kinase signaling pathways, especially if unexpected cellular phenotypes are observed.
Q5: My this compound solution is cloudy after diluting it in my aqueous assay buffer. What should I do?
Precipitation is a common issue with hydrophobic small molecules like this compound when diluting from a DMSO stock into an aqueous buffer. Here are some troubleshooting steps:
-
Lower the Final Concentration: You may be exceeding the aqueous solubility limit of this compound. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use a Co-solvent System: Consider using a co-solvent system or a formulation with excipients to improve solubility.
-
Adjust Buffer pH: The solubility of some compounds is pH-dependent. You can experiment with different pH values of your buffer to find the optimal range for this compound solubility.
-
Fresh Dilutions: Do not use a solution that has precipitated. Prepare fresh dilutions for each experiment.
Data Presentation
Table 1: On-Target and Off-Target Binding Affinities of this compound
| Target | Binding Affinity (Ki) | Reference |
| FABP4 (AFABP/aP2) | 0.67 µM | [2][3] |
| FABP5 | 3.4 µM | [3] |
| FABP3 | 9.1 µM | [3] |
Experimental Protocols
Protocol 1: Assessing Off-Target PPARγ Activation using a Luciferase Reporter Assay
This protocol is designed to determine if this compound activates PPARγ.
Materials:
-
U2OS cells stably co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPRE).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
Rosiglitazone (positive control agonist for PPARγ).
-
GW9662 (negative control antagonist for PPARγ).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the PPARγ reporter cell line in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound, rosiglitazone, and GW9662 in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include wells with medium and vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable. Compare the luciferase activity of this compound-treated cells to the vehicle control and the positive control (rosiglitazone). A significant increase in luciferase activity indicates PPARγ activation.
Protocol 2: Determining the Effect of this compound on Adipocyte Lipolysis
This protocol measures the effect of this compound on the breakdown of triglycerides in adipocytes by quantifying glycerol release.
Materials:
-
Differentiated 3T3-L1 adipocytes or primary human adipocytes.
-
Adipocyte culture medium.
-
This compound stock solution (in DMSO).
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis).
-
Glycerol Assay Reagent.
-
Glycerol standards.
-
96-well cell culture plates.
-
Spectrophotometer.
Procedure:
-
Cell Seeding and Differentiation: Plate and differentiate pre-adipocytes into mature adipocytes in 96-well plates according to standard protocols.
-
Pre-treatment with this compound:
-
Wash the differentiated adipocytes with pre-warmed PBS.
-
Add fresh, serum-free medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubate for 1-3 hours at 37°C and 5% CO2.
-
-
Stimulation of Lipolysis:
-
Add isoproterenol to the wells to a final concentration of 10 µM to stimulate lipolysis. Include wells without isoproterenol to measure basal lipolysis.
-
Incubate for 1-3 hours at 37°C and 5% CO2.
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Glycerol Measurement:
-
Add the collected supernatant and glycerol standards to a new 96-well plate.
-
Add the Glycerol Assay Reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the glycerol concentration in each sample using the standard curve. Compare the glycerol release in this compound-treated cells to the vehicle control, both under basal and isoproterenol-stimulated conditions. A decrease in glycerol release indicates inhibition of lipolysis.[4][5][6]
Protocol 3: Evaluating the Anti-inflammatory Effects of this compound in Macrophages
This protocol assesses the ability of this compound to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line or primary macrophages.
-
Macrophage culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
24-well cell culture plates.
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include wells without LPS as a negative control.
-
Incubate for 18-24 hours at 37°C and 5% CO2.
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Cytokine Measurement:
-
Measure the concentration of TNF-α and IL-6 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine concentrations in the supernatants of this compound-treated, LPS-stimulated cells to those of vehicle-treated, LPS-stimulated cells. A reduction in cytokine levels indicates an anti-inflammatory effect.[7][8]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: A logical workflow for investigating potential off-target effects.
Caption: Simplified signaling pathway showing this compound's mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zen-bio.com [zen-bio.com]
- 5. zen-bio.com [zen-bio.com]
- 6. zen-bio.com [zen-bio.com]
- 7. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
optimizing HTS01037 concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of HTS01037 in experiments. Find troubleshooting tips and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of fatty acid binding proteins (FABPs).[1][2] Its primary mechanism of action is as a competitive antagonist of the protein-protein interactions mediated by the adipocyte fatty acid-binding protein (AFABP), also known as aP2 or FABP4.[3][4] It binds to the lipid-binding cavity of AFABP/aP2 with a high affinity, thereby preventing the binding of its natural ligands.[4]
Q2: What is the binding affinity of this compound for its primary target?
This compound has a high affinity for AFABP/aP2, with a reported inhibition constant (Ki) of approximately 0.67 μM.[3][5][6]
Q3: Is this compound selective for a specific FABP isoform?
While this compound shows a degree of selectivity for AFABP/aP2, it can act as a pan-specific FABP inhibitor at higher concentrations, binding to other FABP isoforms with reduced affinities.[4][7]
Q4: What are the common research applications of this compound?
This compound is utilized in various research areas, including:
-
Metabolic Disease: It has been shown to inhibit lipolysis in 3T3-L1 adipocytes.[4][7]
-
Inflammation: It reduces lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[4][7][8]
-
Cancer Research: Studies have demonstrated its ability to suppress the progression and metastasis of pancreatic cancer.[9][10][11]
Q5: How should I dissolve and store this compound?
This compound is typically supplied as a powder and is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/ml.[1] For long-term storage, it is recommended to store the solid compound at room temperature.[1] Stock solutions in DMSO can be stored at -20°C or -80°C. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no effect of this compound in cell-based assays. | Incorrect Concentration: The concentration of this compound may be too low or too high for the specific cell type and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a range based on published data (e.g., 1-50 µM for in vitro studies). |
| Poor Solubility: The compound may have precipitated out of the media. | Ensure complete dissolution of the DMSO stock before diluting into aqueous media. Avoid multiple freeze-thaw cycles of the stock solution. Sonication can aid in dissolution if precipitation is observed.[3] | |
| Cell Line Sensitivity: Different cell lines may have varying expression levels of FABPs, leading to different sensitivities to this compound. | Verify the expression of the target FABP (e.g., FABP4) in your cell line using techniques like Western Blot or qPCR. | |
| High background or off-target effects observed. | Pan-FABP Inhibition: At higher concentrations, this compound can inhibit multiple FABP isoforms, leading to off-target effects.[4] | Use the lowest effective concentration determined from your dose-response curve to maximize selectivity for AFABP/aP2. |
| Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%) and include a vehicle control (media with the same concentration of DMSO) in your experiments. | |
| Variability in in vivo experimental results. | Poor Bioavailability or Improper Formulation: The formulation of this compound for in vivo administration may not be optimal. | A common formulation for intraperitoneal injection involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[3] It is crucial to prepare this suspension freshly for each use.[3] |
| Incorrect Dosing: The administered dose may not be appropriate for the animal model. | Refer to published in vivo studies for dosing recommendations (e.g., 1.5 or 5 mg/kg for mice) and perform a pilot study to determine the optimal dose for your specific model.[10] |
Experimental Protocols & Data
This compound Concentration Ranges
The optimal concentration of this compound is experiment-dependent. Below is a summary of concentrations used in various studies.
| Experiment Type | Cell Line / Model | Concentration Range | Reference |
| In Vitro Cell Viability Assay | Pancreatic Cancer Cell Lines (KPC, CAPAN-2, CFPAC-1, PANC-1, MIA PaCa-2) | 30 µM | [10] |
| In Vitro Lipolysis Assay | 3T3-L1 Adipocytes | Not explicitly stated, but effective | [4][7] |
| In Vitro Inflammation Assay | Macrophages | Not explicitly stated, but effective | [4][7] |
| In Vivo Tumor Growth Study | Syngeneic KPC subcutaneous tumors in mice | 1.5 or 5 mg/kg (intraperitoneal injection) | [10] |
Key Experimental Methodologies
In Vitro Cell Viability Assay (MTS Assay)
-
Seed pancreatic cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) or a vehicle control (DMSO) for 48 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Tumor Xenograft Study
-
Inject cancer cells (e.g., KPC cells) subcutaneously into the flank of immunocompromised or syngeneic mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Prepare this compound for injection (e.g., 5 mg/kg in a vehicle of DMSO, PEG300, Tween-80, and saline).
-
Administer this compound or vehicle control via intraperitoneal injection daily or on a specified schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
Signaling Pathway of this compound in Macrophages
Caption: this compound inhibits FABP4, leading to attenuated NF-κB signaling and increased Ucp2 and arginase expression in macrophages.
General Experimental Workflow for this compound Optimization
Caption: A logical workflow for determining the optimal concentration of this compound for both in vitro and in vivo experiments.
References
- 1. astorscientific.us [astorscientific.us]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | A-FABP/aP2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]
- 9. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
HTS01037 Technical Support Center: Interpreting Unexpected Results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using HTS01037, a small molecule inhibitor of Fatty Acid-Binding Proteins (FABPs).
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action for this compound?
This compound is a high-affinity ligand and inhibitor of the Adipocyte Fatty Acid-Binding Protein (AFABP), also known as aP2 or FABP4.[1][2] Its primary mechanism involves functioning as a competitive antagonist of the protein-protein interactions mediated by FABP4, specifically with Hormone Sensitive Lipase (HSL).[1][2] By binding to the lipid-binding cavity of FABP4, this compound prevents the binding of fatty acids and disrupts downstream signaling, leading to effects such as the inhibition of lipolysis in adipocytes and reduced inflammation in macrophages.[1][2]
Q2: How selective is this compound?
This compound is only moderately selective for FABP4. While it binds to FABP4 with a high affinity, it is known to act as a pan-specific FABP inhibitor at higher concentrations, binding to other FABP family members, including FABP3 and FABP5, with reduced but still significant affinity.[1][2][3] This lack of high specificity is a critical factor to consider when interpreting experimental results.
Q3: Does this compound activate PPARγ?
No, studies have shown that this compound does not activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) in macrophage or CV-1 cells.[1][2] Any observed effects related to PPARγ pathways may be indirect consequences of altered fatty acid trafficking within the cell.[2]
Q4: What are the general solubility and storage recommendations for this compound?
For in vivo studies, one protocol suggests creating a 25.0 mg/mL stock solution in DMSO.[1] A working suspension can then be prepared by mixing the DMSO stock with PEG300, Tween-80, and saline.[1] For general in vitro use, prepare concentrated stock solutions in a suitable organic solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The binding affinity of this compound varies across different members of the FABP family. This data is crucial for designing experiments and interpreting potential off-target effects.
| Target Protein | Binding Affinity (Ki) | Reference |
| FABP4 (AFABP/aP2) | 0.67 µM | [1][2][4] |
| FABP5 (mal1) | 3.4 µM | [3] |
| FABP3 (H-FABP) | 9.1 µM | [3] |
Table 1: Comparative binding affinities of this compound for various Fatty Acid-Binding Proteins.
Troubleshooting Unexpected Results
Q1: I am not observing the expected inhibitory effect of this compound in my assay. What are potential causes?
Several factors could lead to a lack of efficacy. This can include issues with the compound itself, the experimental setup, or the biological system. Follow a systematic approach to identify the root cause.
Figure 1. A troubleshooting workflow for experiments where this compound does not produce the expected effect.
Q2: I'm observing an unexpected biological response, such as the activation of an unrelated pathway. Why might this happen?
This is often attributable to the off-target effects of this compound, especially at higher concentrations.[1][2] Since this compound can inhibit other FABPs (like FABP3 and FABP5), you may be observing phenotypes associated with the inhibition of these other proteins, which are involved in different cellular processes.[3] For example, in microglial cells, this compound treatment has been shown to increase the expression of Ucp2 and arginase, an effect not directly linked to lipolysis inhibition in adipocytes.[1]
Figure 2. Relationship between this compound concentration, target engagement, and potential outcomes.
To mitigate off-target effects:
-
Perform a Dose-Response: Use the lowest effective concentration of this compound that gives the desired on-target phenotype.
-
Use a More Selective Inhibitor: If available, compare results with a more selective FABP4 inhibitor to confirm that the observed phenotype is truly due to FABP4 inhibition.[4]
-
Knockdown/Knockout Models: Use siRNA or CRISPR to validate that the phenotype is dependent on FABP4 expression.
Q3: this compound is causing significant cytotoxicity in my cell line. What should I do?
First, perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell line. Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). If toxicity overlaps with the effective concentration, consider reducing the treatment duration or using a different inhibitor.
Experimental Protocol Example
Protocol: Validating this compound Activity via Inhibition of Lipolysis in 3T3-L1 Adipocytes
This protocol is adapted from methodologies described in the literature to test the efficacy of this compound.[2][3]
-
Cell Culture:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes using standard protocols. Ensure mature adipocytes have accumulated lipid droplets.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions in serum-free culture medium to achieve final desired concentrations (e.g., 0.1 µM to 30 µM).
-
-
Pre-treatment:
-
Wash mature 3T3-L1 adipocytes with warm PBS.
-
Pre-treat the cells with varying concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) in serum-free medium for 2-3 hours.
-
-
Lipolysis Induction:
-
Induce lipolysis by adding a known agonist, such as Isoproterenol (e.g., 10 µM final concentration), to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Quantification of Lipolysis:
-
Collect the culture medium from each well.
-
Quantify the amount of glycerol or free fatty acids released into the medium using a commercially available colorimetric or fluorometric assay kit.
-
-
Data Analysis:
-
Normalize the glycerol/free fatty acid release to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value. A successful experiment should show a dose-dependent decrease in glycerol/fatty acid release in this compound-treated cells compared to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
HTS01037 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of HTS01037 under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its integrity and activity. Recommendations for both solid form and solutions are provided below.
Data Presentation: this compound Storage Recommendations
| Form | Storage Temperature | Duration | Important Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Keep desiccated to prevent moisture absorption. |
| 4°C | Up to 2 years[1] | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[1] | Recommended for long-term storage of stock solutions. |
| -20°C | Up to 1 year[1] | Suitable for shorter-term storage of stock solutions. |
Q2: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules like this compound. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The concentration of this compound in your experiment may have surpassed its aqueous solubility limit. Try using a lower final concentration.
-
Optimize DMSO Concentration: While minimizing DMSO is generally advised in cell-based assays, a final concentration of up to 0.5% is often tolerated and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess any potential effects on your experimental system.
-
Use a Different Solvent System: Consider using a co-solvent system. For in vivo studies, formulations with PEG300, Tween-80, and saline have been used.[1]
-
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values may improve solubility.
-
Prepare Fresh Solutions: It is recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[1] For in vitro assays, avoid using solutions that have precipitated. If precipitation is observed in a stock solution, centrifuge the vial to pellet the solid before preparing a new dilution.
Q3: I am concerned about the stability of this compound in my cell culture medium during a long-term experiment. How can I assess its stability?
A3: Assessing the stability of this compound in your specific cell culture medium at 37°C is important for the accurate interpretation of results from prolonged experiments. A general protocol to determine stability is outlined below.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in cell culture media over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
HPLC system with UV detector or mass spectrometer
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium (e.g., to a final concentration of 10 µM). Prepare separate solutions for media with and without serum if both conditions are relevant to your experiments. Also, prepare a control solution in PBS.
-
Incubation: Aliquot the working solutions into sterile tubes and incubate them at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration reference.
-
Sample Preparation: At each time point, precipitate proteins by adding 2 volumes of cold acetonitrile to 1 volume of the sample. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of this compound.
-
Data Analysis: Plot the percentage of this compound remaining at each time point relative to the 0-hour sample to determine the stability profile.
Q4: What are the potential degradation pathways for this compound under experimental conditions?
A4: While specific degradation pathways for this compound have not been extensively published, its chemical structure, which includes thiophene, acrylic acid, and ester moieties, suggests potential susceptibility to certain degradation mechanisms.
-
Hydrolysis: The ester linkage in this compound could be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The thiophene ring can be prone to oxidation.
-
Photodegradation: Molecules with conjugated double bonds and aromatic rings can be sensitive to light. It is advisable to protect this compound solutions from light, especially during long-term storage or experiments.
To definitively identify degradation products, a forced degradation study is recommended.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop stability-indicating analytical methods.
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidation: Treat this compound solution with a mild oxidizing agent like 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photostability: Expose a solution of this compound to a controlled light source as per ICH Q1B guidelines.[2] A control sample should be kept in the dark to differentiate between light-induced and thermal degradation.
Analysis:
Analyze the stressed samples by a stability-indicating method, such as HPLC with mass spectrometry (LC-MS), to separate and identify the parent compound and its degradation products.
Mandatory Visualizations
Signaling Pathway
This compound is an inhibitor of Fatty Acid Binding Protein 4 (FABP4). FABP4 is involved in intracellular fatty acid trafficking and has been implicated in inflammatory signaling pathways in macrophages.
Caption: FABP4 signaling pathway in macrophages.
Experimental Workflow
A systematic approach is necessary to troubleshoot issues related to the stability of small molecules in experimental settings.
Caption: Troubleshooting workflow for compound stability issues.
References
Technical Support Center: HTS01037 In Vivo Delivery
Welcome to the technical support center for HTS01037. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the successful in vivo delivery and troubleshooting of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as AFABP or aP2.[1][2][3] It functions as a high-affinity ligand for FABP4 with an inhibition constant (Ki) of approximately 0.67 μM.[1][4][5] The molecule works by binding within the lipid-binding cavity of FABP4, which competitively antagonizes the protein-protein interactions between FABP4 and other proteins like hormone-sensitive lipase (HSL).[1][4] This action inhibits lipolysis in adipocytes and reduces pro-inflammatory signaling in macrophages.[1][4][6]
Q2: What are the main challenges when delivering this compound in animal models?
The primary challenge with this compound is its low aqueous solubility.[7] This necessitates careful formulation using co-solvents and surfactants to create a stable suspension or solution for administration.[1] Other potential issues include compound stability, ensuring consistent dosing, and monitoring for off-target effects, as this compound can inhibit other FABP family members at higher concentrations.[1][4][7]
Q3: How should I choose the correct vehicle for my in vivo experiment?
The choice of vehicle depends on the route of administration and the desired solubility. For intraperitoneal or oral administration, a multi-component system is often required. Corn oil can be used to create a clear solution, while vehicle systems containing DMSO, PEG300, and Tween-80 can create effective suspensions.[1] It is critical to always include a vehicle-only control group in your experiment to account for any effects of the formulation itself.[8]
Q4: What is a recommended starting dose for this compound in mouse models?
Based on published studies, intraperitoneal (i.p.) doses in the range of 1.5 mg/kg to 5 mg/kg have been shown to be effective in suppressing tumor growth in pancreatic cancer mouse models.[9] For studies involving administration via diet, concentrations of 3, 10, and 30 mg/kg have been used.[7] A pilot dose-escalation study is recommended to determine the optimal and maximum tolerated dose (MTD) for your specific animal model and disease context.[10]
Q5: How can I confirm that this compound is engaging its target in vivo?
Target engagement can be confirmed by measuring the downstream effects of FABP4 inhibition. Since this compound reduces inflammation, you can measure levels of pro-inflammatory cytokines or assess NFκB signaling in relevant tissues.[1][6] In cancer models, assessing markers of epithelial-mesenchymal transition (EMT) or cancer stemness, which are influenced by FABP4, can also serve as pharmacodynamic markers.[11][12]
Q6: How can I investigate potential off-target effects?
This compound is selective for FABP4 but can act as a pan-specific FABP inhibitor at higher concentrations.[1][4] To investigate off-target effects, consider the following:
-
Dose-Response: Use the lowest effective concentration to minimize off-target activity.[13]
-
Negative Control: If available, use a structurally similar but inactive analog of this compound to confirm that the observed phenotype is due to on-target activity.[8]
-
Alternative Inhibitor: Use a structurally different FABP4 inhibitor to see if it recapitulates the same biological effects.[8][14]
Troubleshooting Guide
Problem: My this compound formulation is precipitating.
Possible Cause 1: Poor Solubility this compound has limited solubility in aqueous solutions.[7] The use of an inappropriate vehicle or incorrect solvent ratios can lead to precipitation.
Solution:
-
Ensure you are using a validated formulation (see Table 2 below).
-
For suspension-based vehicles, use sonication or gentle heating during preparation to aid dissolution.[1]
-
Prepare the formulation fresh before each use to prevent the compound from falling out of solution over time.[10][14]
-
When diluting a DMSO stock, add the stock solution to the other vehicle components slowly while vortexing to avoid immediate precipitation.[1]
Possible Cause 2: Compound Instability Repeated freeze-thaw cycles of stock solutions can lead to compound degradation and reduced solubility.[15]
Solution:
-
Aliquot your high-concentration DMSO stock solution into single-use volumes and store at -80°C for long-term stability.[1]
-
Avoid storing diluted, ready-to-use formulations for extended periods.
Problem: I am observing low or no efficacy in my animal model.
Possible Cause 1: Insufficient Drug Exposure This can result from poor absorption, rapid metabolism, or an inadequate dose.[10]
Solution:
-
Dose Escalation: Perform a dose-escalation study to find the most effective dose that is well-tolerated by the animals.[10]
-
Pharmacokinetics (PK): If possible, conduct a PK study to measure the concentration of this compound in plasma and target tissues at various time points after dosing. This will help correlate drug exposure with target engagement.[10]
-
Route of Administration: Consider if the chosen route (e.g., oral gavage vs. intraperitoneal injection) is optimal for your model. IP injection often leads to higher bioavailability than oral administration for compounds with poor solubility.
Possible Cause 2: Incorrect Administration Technique Improper administration, such as a misplaced oral gavage or a subcutaneous injection instead of an intraperitoneal one, can drastically reduce efficacy.[10]
Solution:
-
Ensure all personnel are thoroughly trained and proficient in the required administration techniques.
-
Visually confirm the placement of the needle or gavage tube during the procedure.
Problem: I am observing unexpected toxicity or adverse effects.
Possible Cause 1: Vehicle Toxicity High concentrations of solvents like DMSO or surfactants like Tween-80 can cause localized irritation or systemic toxicity.
Solution:
-
Always run a parallel cohort of animals treated with the vehicle only to distinguish compound effects from vehicle effects.
-
Keep the final concentration of DMSO in the formulation as low as possible, ideally below 10%.[1]
Possible Cause 2: Off-Target Effects The observed toxicity may be due to the inhibition of other FABP family members or other unintended targets, especially at higher doses.[1][4]
Solution:
-
Reduce the dose to the lowest level that still provides therapeutic efficacy.
-
Conduct a thorough literature search for known off-target effects of FABP inhibitors.
-
If toxicity persists, consider profiling this compound against a panel of related proteins to identify potential off-targets.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₅S₂ | [1] |
| Molecular Weight | 337.37 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Target | Fatty Acid Binding Protein 4 (FABP4/aP2) | [1][4] |
| Inhibition Constant (Ki) | 0.67 µM | [1][4] |
| Stock Solution | 10 mM in DMSO | [1][5] |
Table 2: Recommended Vehicle Formulations for this compound In Vivo Delivery
| Protocol | Composition | Resulting Solution | Max Concentration | Notes | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspension | 2.5 mg/mL | Requires sonication to aid dissolution. Suitable for IP/Oral. | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Suspension | 2.5 mg/mL | SBE-β-CD is a cyclodextrin used to improve solubility. Requires sonication. | [1] |
| 3 | 10% DMSO, 90% Corn Oil | Clear Solution | ≥ 2.5 mg/mL | Good option when a true solution is preferred over a suspension. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection (Suspension)
This protocol is adapted from a common formulation for small molecules with poor aqueous solubility.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes and syringes
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg). Prepare a slight excess (~10-15%) to account for losses.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound powder and dissolve it in the calculated volume of DMSO to make up 10% of the final volume. Vortex thoroughly until the powder is fully dissolved.
-
Add PEG300: Add the calculated volume of PEG300 (40% of the final volume) to the DMSO solution. Mix thoroughly.
-
Add Tween-80: Add the calculated volume of Tween-80 (5% of the final volume) and mix until the solution is homogenous.
-
Add Saline: Slowly add the sterile saline (45% of the final volume) to the mixture while continuously vortexing or stirring. The solution will likely become cloudy, forming a fine suspension.
-
Homogenize: To ensure a uniform particle size, sonicate the suspension in a bath sonicator for 5-10 minutes, avoiding overheating.
-
Administration: Keep the solution well-mixed (e.g., by gentle vortexing between injections) during administration to ensure each animal receives a consistent dose. Prepare this formulation fresh on the day of use.
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | A-FABP/aP2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
addressing HTS01037 pan-specific FABP inhibition at high concentrations
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FABP inhibitor HTS01037, particularly when addressing its pan-specific inhibition at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of fatty acid binding proteins (FABPs). It is a competitive antagonist of the protein-protein interactions mediated by FABP4 (also known as AFABP or aP2), with a Ki of 0.67 μM.[1] It functions as a high-affinity ligand for FABP4.[1][2]
Q2: At what concentration does this compound become a "pan-specific" FABP inhibitor?
While this compound is somewhat selective for FABP4, it inhibits other FABP isoforms at higher concentrations.[1][2] The transition to pan-specific inhibition occurs as the concentration increases beyond its Ki for FABP4. For instance, its inhibitory activity against FABP5 and FABP3 is observed at higher concentrations, with reported Ki values of 3.4 µM and 9.1 µM, respectively.[3] Therefore, concentrations in the low to mid-micromolar range are likely to result in the inhibition of multiple FABP isoforms.
Q3: What are the known cellular effects of this compound?
This compound has been shown to inhibit lipolysis in 3T3-L1 adipocytes and reduce LPS-stimulated inflammation in cultured macrophages.[1][2] It has also been reported to suppress cell viability in pancreatic cancer cell lines.[4] Additionally, it can attenuate the expression of inducible nitric oxide synthase (iNOS), suggesting a reduction in NF-κB signaling.[1]
Q4: Does this compound have any known off-target effects outside of the FABP family?
Currently, there is limited publicly available data on the broad off-target profile of this compound against proteins outside of the FABP family. However, as with any small molecule inhibitor used at high concentrations, the potential for off-target effects should be considered. It is noted that this compound does not activate PPARγ.[1][2] When using high concentrations of this compound, it is advisable to include appropriate controls to rule out confounding effects from off-target activities.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cell-based assays at high this compound concentrations.
-
Possible Cause 1: Cytotoxicity. High concentrations of any compound can induce cytotoxicity, which can confound the results of functional assays.
-
Troubleshooting Step: Perform a dose-response cell viability assay (e.g., MTT or MTS assay) to determine the maximum non-toxic concentration of this compound in your specific cell line. Always include a vehicle control (e.g., DMSO) at the same concentration used for the highest dose of this compound.
-
-
Possible Cause 2: Pan-FABP Inhibition. The observed phenotype may be a result of inhibiting multiple FABP isoforms, not just FABP4.
-
Troubleshooting Step: If possible, use siRNA or shRNA to knock down specific FABP isoforms to dissect the contribution of each to the observed effect. Alternatively, compare the effects of this compound with a more selective FABP4 inhibitor, if available.
-
-
Possible Cause 3: Off-target effects. The phenotype may be due to the inhibition of an unknown, off-target protein.
-
Troubleshooting Step: Consider using a structurally unrelated pan-FABP inhibitor to see if the same phenotype is observed. If the phenotype persists, it is more likely to be due to on-target (pan-FABP) inhibition.
-
Issue 2: High background or low signal in a lipolysis assay.
-
Possible Cause 1: Suboptimal Isoproterenol Stimulation. The concentration of the lipolytic stimulus (e.g., isoproterenol) may not be optimal for your cells.
-
Troubleshooting Step: Perform a dose-response curve for isoproterenol to determine the EC50 for lipolysis in your 3T3-L1 adipocytes. Ensure you are using a concentration that gives a robust signal.
-
-
Possible Cause 2: Issues with Glycerol Measurement. The colorimetric or fluorometric detection of glycerol can be affected by interfering substances.
-
Troubleshooting Step: Include a sample blank for each sample by omitting the glycerol enzyme mix. This will allow you to subtract any background absorbance or fluorescence.[5]
-
Issue 3: Difficulty interpreting binding assay data.
-
Possible Cause: Inappropriate assay conditions for competitive binding. The concentration of the fluorescent probe (e.g., 1,8-ANS) or the protein may not be optimal for a competitive binding experiment.
-
Troubleshooting Step: The affinity of the probe for the protein should be high enough for a stable signal but low enough to be displaced by the inhibitor. Titrate the protein and the probe to find conditions that give a robust and stable fluorescent signal before starting the competition assay.
-
Quantitative Data
Table 1: this compound Binding Affinity for FABP Isoforms
| FABP Isoform | Apparent Ki (μM) |
| FABP4 (AFABP/aP2) | 0.67 |
| FABP5 | 3.4 |
| FABP3 | 9.1 |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound.
Materials:
-
Target cell line
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Adipocyte Lipolysis Assay
This protocol is a general guideline for measuring isoproterenol-stimulated lipolysis in 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Lipolysis Wash Buffer (e.g., PBS)
-
Lipolysis Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
Isoproterenol stock solution
-
This compound stock solution (in DMSO)
-
Glycerol Assay Kit (commercially available)
Procedure:
-
Cell Preparation: Wash differentiated 3T3-L1 adipocytes twice with 100 µL of Lipolysis Wash Buffer. Add 150 µL of Lipolysis Assay Buffer.[5]
-
Inhibitor Pre-treatment: Add the desired concentrations of this compound or vehicle control to the wells. Incubate for 1-3 hours.
-
Stimulation of Lipolysis: Add isoproterenol to a final concentration of 100 nM to the appropriate wells. Incubate for 1-3 hours.[5]
-
Sample Collection: Transfer 20-50 µL of the medium from each well to a new 96-well plate for glycerol measurement.
-
Glycerol Measurement: Determine the glycerol concentration in the collected medium using a commercial glycerol assay kit, following the manufacturer's instructions.
Visualizations
Caption: Workflow for MTT Cell Viability Assay.
Caption: Troubleshooting Logic for Unexpected Results.
Caption: Simplified Signaling Pathway of Lipolysis.
References
overcoming limitations of HTS01037 in research
Welcome to the technical support center for HTS01037. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the limitations of this compound in your research. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this FABP inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of fatty acid binding proteins (FABPs).[1][2][3] It functions as a competitive antagonist of the protein-protein interactions mediated by the adipocyte fatty acid-binding protein (AFABP/aP2 or FABP4).[1][3][4] It binds to the fatty acid-binding pocket of FABP4, preventing the binding of endogenous fatty acids and inhibiting its downstream signaling.[4] This leads to the inhibition of processes like lipolysis in adipocytes and inflammatory responses in macrophages.[1][3][4]
Q2: Is this compound specific to FABP4?
A2: this compound exhibits a degree of selectivity for FABP4, with a reported Ki of 0.67 μM.[1][3] However, it is not entirely specific. At higher concentrations, this compound can act as a pan-specific FABP inhibitor, binding to other FABP isoforms as well.[1][3] This is a critical consideration for experimental design and data interpretation.
Q3: What are the common applications of this compound in research?
A3: this compound is primarily used to study the role of FABP4 in various physiological and pathological processes. Common applications include:
-
Inhibiting lipolysis in adipocyte models (e.g., 3T3-L1 cells).[1][4]
-
Reducing lipopolysaccharide (LPS)-stimulated inflammation in macrophage cell lines.[1][4]
-
Investigating the role of FABP4 in metabolic diseases, such as insulin resistance and atherosclerosis.[5][6]
-
Studying the involvement of FABP4 in cancer progression and metastasis.[7][8][9][10]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder and is soluble in DMSO.[3] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline may be required to achieve a stable suspension.[3] It is crucial to aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[3] One source suggests that solutions of this compound are unstable and should be prepared fresh.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
-
Possible Cause 1: Improper Compound Handling: this compound solutions may be unstable.
-
Recommendation: Prepare fresh stock solutions in high-quality, anhydrous DMSO for each experiment. Avoid repeated freeze-thaw cycles by storing aliquoted stock solutions at -20°C or -80°C.[3]
-
-
Possible Cause 2: Suboptimal Concentration: The effective concentration of this compound can vary between cell types and experimental conditions.
-
Possible Cause 3: Cell Culture Conditions: The health and density of your cells can impact the experimental outcome.
-
Recommendation: Ensure your cells are healthy, within a low passage number, and plated at an appropriate density. Inconsistent cell numbers can lead to variability in the results.
-
Issue 2: Potential Off-Target Effects
-
Possible Cause: Lack of Specificity at High Concentrations: As this compound is a pan-specific FABP inhibitor at higher concentrations, observed effects may not be solely due to FABP4 inhibition.[1][3]
-
Recommendation 1: Use the Lowest Effective Concentration: From your dose-response curve, select the lowest concentration that gives a significant inhibitory effect to minimize off-target binding to other FABPs.
-
Recommendation 2: Employ Control Compounds: Include other FABP inhibitors with different selectivity profiles in your experiments to compare the effects. For example, BMS-309403 is a more potent and selective FABP4 inhibitor.[11][12][13]
-
Recommendation 3: Genetic Knockdown/Knockout: To confirm that the observed phenotype is indeed due to FABP4 inhibition, consider using siRNA-mediated knockdown or cells from FABP4 knockout animals as a complementary approach.
-
Quantitative Data
Table 1: Inhibitory Constants (Ki) of this compound for Various Fatty Acid Binding Proteins (FABPs)
| FABP Isoform | Ki (μM) |
| FABP4 (AFABP/aP2) | 0.67 |
| FABP5 | 3.4 |
| FABP3 | 9.1 |
| (Data sourced from literature.[13]) |
Experimental Protocols
Protocol 1: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol is a general guideline for measuring the effect of this compound on lipolysis in differentiated 3T3-L1 adipocytes.
1. Cell Culture and Differentiation:
- Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
- Induce differentiation of confluent cells using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
- Maintain the differentiated adipocytes in an insulin-containing medium for several days until they are mature and show significant lipid droplet accumulation.
2. This compound Treatment and Lipolysis Induction:
- Prepare a stock solution of this compound in DMSO.
- Pre-treat the mature 3T3-L1 adipocytes with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 1-3 hours).
- Induce lipolysis by adding a stimulating agent such as isoproterenol (a β-adrenergic agonist) or forskolin to the culture medium.[2]
3. Measurement of Lipolysis:
- After the stimulation period, collect the culture medium.
- Measure the concentration of glycerol or free fatty acids released into the medium. Commercially available colorimetric or fluorometric assay kits are recommended for this purpose.[14][15][16][17]
- Normalize the results to the total protein content of the cells in each well.
Protocol 2: In Vitro Macrophage Inflammation Assay
This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound on macrophages.
1. Cell Culture and Differentiation (for THP-1 cells):
- Culture THP-1 monocytes in RPMI-1640 medium with 10% fetal bovine serum.
- Differentiate the monocytes into macrophage-like cells by treating them with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
- Allow the differentiated cells to rest in a fresh medium without PMA for at least 24 hours before the experiment.
2. This compound Treatment and Inflammatory Stimulation:
- Prepare a stock solution of this compound in DMSO.
- Pre-treat the differentiated macrophages with this compound or vehicle control for a defined period (e.g., 1-3 hours).
- Induce an inflammatory response by adding lipopolysaccharide (LPS) to the culture medium.[18]
3. Measurement of Inflammatory Markers:
- After the LPS stimulation period, collect the cell culture supernatant.
- Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex cytokine assay.
- Alternatively, lyse the cells and analyze the activation of inflammatory signaling pathways (e.g., NF-κB, JNK) by Western blotting for phosphorylated proteins.[6]
Protocol 3: In Vivo Tumor Growth Inhibition Study in a Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a cancer model. All animal experiments must be conducted in accordance with institutional guidelines.
1. Animal Model and Tumor Cell Implantation:
- Use an appropriate mouse strain (e.g., immunodeficient mice for human cancer cell xenografts or syngeneic models).
- Implant cancer cells (e.g., pancreatic ductal adenocarcinoma cells) subcutaneously or orthotopically into the mice.[7][8][10]
2. This compound Formulation and Administration:
- Prepare a suspension of this compound for in vivo use. A common formulation involves dissolving this compound in DMSO and then suspending it in a vehicle such as a mixture of PEG300, Tween-80, and saline.[3]
- Once tumors are established and have reached a palpable size, begin treatment.
- Administer this compound to the mice at a predetermined dose and schedule (e.g., 1.5 or 5 mg/kg via intraperitoneal injection daily or several times a week).[9] A control group should receive the vehicle alone.
3. Monitoring and Endpoint Analysis:
- Monitor tumor growth regularly by measuring tumor volume with calipers.
- At the end of the study, euthanize the mice and excise the tumors.
- Analyze the tumors for size, weight, and molecular markers of interest (e.g., proliferation markers, apoptosis markers, or signaling pathway components).
Visualizations
Signaling Pathways
Caption: this compound inhibits FABP4-mediated lipolysis and inflammation.
Experimental Workflow
Caption: General workflow for in vitro and in vivo studies with this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. Exogenous FABP4 interferes with differentiation, promotes lipolysis and inflammation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. INHIBITION OF FATTY ACID BINDING PROTEIN 4 SUPPRESSES PANCREATIC CANCER CELL GROWTH IN MOUSE SYNGENEIC TUMOR MODEL - Digestive Disease Week [ddw.digitellinc.com]
- 11. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of lipoic acid on lipolysis in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. zen-bio.com [zen-bio.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Specificity of HTS01037 in Complex Biological Systems
Welcome to the technical support center for HTS01037. This resource is designed for researchers, scientists, and drug development professionals to help ensure the specific on-target activity of this compound in experimental models. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address common challenges related to inhibitor specificity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended target?
This compound is a potent, cell-permeable small molecule inhibitor designed to target a specific serine/threonine kinase, hereafter referred to as "Target Kinase A". Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates. Due to the conserved nature of the ATP-binding site across the kinome, careful validation is required to ensure its activity is specific to Target Kinase A in your system.[1][2]
Q2: What are off-target effects and why are they a critical consideration?
Off-target effects occur when a small molecule, like this compound, binds to and modulates proteins other than its intended target.[3][4] These unintended interactions are a major concern because they can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[3][4] They can also cause cellular toxicity unrelated to the on-target effect.[3][5]
Q3: What are the immediate steps I should take if I suspect my results are due to off-target effects?
If you observe a phenotype that is inconsistent with the known function of Target Kinase A, or if you see significant effects at concentrations much higher than the biochemical IC50, it is prudent to suspect off-target effects. Initial validation steps include:
-
Dose-Response Curve: Perform a full dose-response experiment to determine the lowest effective concentration that yields the desired phenotype.[4]
-
Genetic Validation: The gold standard for validation is to use a genetic approach, such as siRNA or CRISPR-Cas9, to knock down or knock out the target protein.[3][4] If the genetic approach recapitulates the phenotype observed with this compound, it provides strong evidence for on-target action.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with this compound.
Issue 1: The IC50 value in my cellular assay is significantly higher than the biochemical IC50.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Poor Cell Permeability | Although designed to be cell-permeable, uptake can vary between cell lines. Solution: Increase incubation time or use a sensitive downstream biomarker (e.g., phosphorylation of a direct substrate) to assess target inhibition at earlier time points. |
| Compound Efflux | Cells may actively pump the compound out via efflux pumps (e.g., P-glycoprotein). Solution: Co-incubate with a known efflux pump inhibitor to see if the cellular potency of this compound increases. |
| High Intracellular ATP | High concentrations of ATP in the cell can outcompete this compound for binding to the target kinase. Solution: This is an inherent challenge. Ensure your assay readout is sensitive enough to detect partial inhibition at lower, more specific concentrations of this compound. |
| Compound Instability/Metabolism | The compound may be unstable or rapidly metabolized in your specific cell culture conditions. Solution: Minimize exposure to light and repeated freeze-thaw cycles. Perform a time-course experiment to assess how long the inhibitory effect lasts after a single dose. |
Issue 2: I am observing unexpected cellular toxicity or phenotypes.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Off-Target Kinase Inhibition | This compound may be inhibiting other kinases that are critical for cell viability or the observed phenotype.[1][6] Solution: Perform a kinase selectivity screen to identify potential off-targets.[7] If known off-targets are identified, cross-reference them with pathways known to cause the observed phenotype. |
| Non-Kinase Off-Targets | The compound could be interacting with other proteins, such as GPCRs or ion channels. Solution: Use an inactive enantiomer or a structurally similar but biologically inactive analog of this compound as a negative control. If the inactive analog does not produce the phenotype, it supports an on-target effect. |
| Compound Aggregation | At high concentrations, small molecules can form aggregates that non-specifically inhibit proteins, leading to toxicity. Solution: Visually inspect your media for any signs of precipitation. Always stay within the recommended solubility limits and include a vehicle-only control (e.g., DMSO) at the same final concentration. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound directly binds to Target Kinase A inside intact cells by measuring the increased thermal stability of the protein upon compound binding.[8][9][10][11]
| Step | Procedure |
| 1. Cell Treatment | Treat cultured cells with this compound at a chosen concentration (e.g., 1 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[9] |
| 2. Heat Challenge | Harvest, wash, and resuspend cells in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.[9] |
| 3. Cell Lysis | Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[12] |
| 4. Separation | Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[12] |
| 5. Analysis | Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble Target Kinase A by Western Blot or another sensitive protein detection method. |
| 6. Interpretation | A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control indicates target engagement.[4] |
Protocol 2: Washout Experiment for Reversibility
This experiment helps determine if the inhibitor's effect is reversible, which is a hallmark of specific, non-covalent binding.[13][14][15]
| Step | Procedure |
| 1. Initial Treatment | Treat cells with this compound at a concentration that produces a clear phenotype (e.g., 3x IC50) for a defined period (e.g., 2-4 hours). Include a continuous-treatment control and a vehicle control. |
| 2. Washout | For the washout group, gently aspirate the media, wash the cells twice with warm, drug-free media, and then add fresh, drug-free media.[14] |
| 3. Recovery | Incubate the cells for various recovery periods (e.g., 2, 4, 8, 24 hours). |
| 4. Analysis | At each time point, assess the phenotype or a relevant downstream marker (e.g., substrate phosphorylation). |
| 5. Interpretation | If the phenotype reverts to the baseline (vehicle control) level over time in the washout group, it suggests the inhibitory effect is reversible and likely due to a specific drug-target interaction.[13][15] |
Mandatory Visualizations
Hypothetical Signaling Pathway for Target Kinase A
Caption: Inhibition of the Target Kinase A pathway by this compound and potential for off-target effects.
Logical Workflow for Specificity Validation
Caption: A decision-making workflow for validating the on-target specificity of this compound.
References
- 1. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
Technical Support Center: Cell Viability Assays with HTS01037 Treatment
Welcome to the technical support center for researchers utilizing HTS01037 in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of fatty acid binding proteins (FABPs), with a notable affinity for adipocyte fatty acid-binding protein (AFABP/aP2), also known as FABP4.[1] It functions as a competitive antagonist of the protein-protein interactions mediated by FABP4, with a Ki of 0.67 μM.[2][3] At higher concentrations, it can act as a pan-specific FABP inhibitor.[2] By inhibiting FABP4, this compound can modulate lipid metabolism and inflammatory signaling pathways.[2][3]
Q2: How does this compound affect cell viability?
A2: this compound has been shown to suppress cell viability in various cancer cell lines, particularly those where FABP4 is implicated in promoting proliferation and survival. For instance, it has been demonstrated to inhibit FABP4-induced cell viability in pancreatic cancer cells.[4][5][6] The cytotoxic and cytostatic effects of this compound are linked to its ability to modulate signaling pathways involved in cell growth, metastasis, and inflammation.[4][5]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound, through its inhibition of FABP4, has been shown to impact several key signaling pathways:
-
NF-κB Signaling: FABP4 inhibition by this compound can lead to the suppression of the NF-κB signaling pathway, which is crucial in inflammatory responses.[2][7] This can occur through the activation of PPARγ.[2]
-
ZEB1 and Epithelial-Mesenchymal Transition (EMT): In the context of cancer, FABP4 has been linked to the upregulation of ZEB1, a key transcription factor in EMT, which promotes metastasis. This compound can suppress this pathway.[6][8]
-
Nrf2 Pathway: FABP4 has been shown to activate the Nrf2 pathway, a key regulator of cellular redox status. This compound treatment can abolish this FABP4-mediated activation.[9][10]
Q4: What should I consider when preparing this compound for cell culture experiments?
A4: this compound is a hydrophobic molecule with limited aqueous solubility. It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When diluting the stock solution in your cell culture medium, it's crucial to do so carefully to avoid precipitation. It is recommended to add the stock solution to pre-warmed media while gently vortexing. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent toxicity.[11] If precipitation occurs, gentle heating and/or sonication may aid in dissolution.[2]
Data Presentation
The following table summarizes the reported effects of this compound on the viability of various cell lines. This data can serve as a reference for designing your own experiments.
| Cell Line | Cell Type | Assay | Concentration/IC50 | Incubation Time | Effect | Reference(s) |
| KPC | Murine Pancreatic Cancer | MTS | IC50: 25.6 µM | 48 hours | Dose-dependent decrease in cell viability. | [12] |
| CAPAN-2 | Human Pancreatic Cancer | MTS | 30 µM | 48 hours | Suppression of FABP4-induced cell viability. | [4][13] |
| CFPAC-1 | Human Pancreatic Cancer | MTS | 30 µM | 48 hours | Suppression of FABP4-induced cell viability. | [4][13] |
| PANC-1 | Human Pancreatic Cancer | MTS | 30 µM | 48 hours | Suppression of FABP4-induced cell viability. | [4][13] |
| MIA PaCa-2 | Human Pancreatic Cancer | MTS | 30 µM | 48 hours | Suppression of FABP4-induced cell viability. | [4][13] |
| GIST-T1 | Gastrointestinal Stromal Tumor | MTS | 30 µM | 48 hours | Suppression of FABP4-induced cell viability. | [4][13] |
| HT29 | Human Colon Cancer | MTS | 30 µM | 48 hours | Suppression of FABP4-induced cell viability. | [4][13] |
| Panc1 | Human Pancreatic Cancer | Not specified | Not specified | Not specified | Abolished FABP4-induced proliferation. | [14] |
| MCF7 | Human Breast Cancer | Not specified | Not specified | Not specified | Abolished FABP4-induced proliferation. | [14] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for conducting cell viability assays.
References
- 1. FABP4 deactivates NF‐κB‐IL1α pathway by ubiquitinating ATPB in tumor‐associated macrophages and promotes neuroblastoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FABP4 knockdown suppresses inflammation, apoptosis and extracellular matrix degradation in IL-1β-induced chondrocytes by activating PPARγ to regulate the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid binding protein 4 (FABP4) induces chondrocyte degeneration via activation of the NF-κb signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid binding protein 4 (FABP4) regulates pancreatic cancer cell proliferation via activation of nuclear factor E2-related factor 2 (NRF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Validation & Comparative
A Head-to-Head Comparison of FABP Inhibitors: HTS01037 vs. BMS-309403
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Fatty Acid Binding Protein (FABP) inhibitors: HTS01037 and BMS-309403. This analysis is supported by experimental data on their performance and detailed methodologies for key experiments.
Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in fatty acid uptake, transport, and metabolism. Their involvement in various pathological processes, including metabolic diseases and inflammation, has made them attractive therapeutic targets. This guide focuses on a comparative analysis of two small molecule inhibitors: this compound and BMS-309403, both of which primarily target FABP4, also known as aP2 or A-FABP.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and BMS-309403, providing a clear comparison of their binding affinities and inhibitory activities.
Table 1: Binding Affinity (Ki) of this compound and BMS-309403 for FABP Isoforms
| Inhibitor | FABP3 (Heart) | FABP4 (Adipocyte) | FABP5 (Epidermal) |
| This compound | 9.1 µM[1] | 0.67 µM[1] | 3.4 µM[1] |
| BMS-309403 | 250 nM[1] | <2 nM[1] | 350 nM[1] |
Table 2: Comparative Inhibitory Activity
| Parameter | This compound | BMS-309403 | Notes |
| Potency against FABP4 | ~30-fold weaker than BMS-309403[1] | Highly potent inhibitor[1] | Based on Ki values from ligand displacement assays. |
| Inhibition of Lipolysis | Inhibits lipolysis in 3T3-L1 adipocytes[2] | More potent inhibitor of lipolysis than this compound in 3T3-L1 and primary human adipocytes[1] | Direct comparative studies show BMS-309403 has a lower IC50 for lipolysis inhibition[1] |
| Anti-inflammatory Activity | Reduces LPS-stimulated inflammation in macrophages[2] | Suppresses MCP-1 release from macrophages, comparable to other potent inhibitors[1] | Both inhibitors demonstrate anti-inflammatory effects. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods in the field.
Ligand Displacement Assay using 1,8-ANS
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), from the FABP binding pocket.
-
Reagent Preparation :
-
Prepare a stock solution of 1,8-ANS in a suitable solvent (e.g., ethanol).
-
Prepare a working solution of 1,8-ANS in assay buffer (e.g., 25 mM Tris-HCl, pH 7.4).
-
Purify recombinant FABP protein isoforms (FABP3, FABP4, FABP5).
-
Prepare serial dilutions of the test inhibitors (this compound and BMS-309403).
-
-
Assay Procedure :
-
In a fluorescence microplate, add the 1,8-ANS working solution.
-
Add the purified FABP protein to the wells and incubate to allow for binding, resulting in an increase in fluorescence.
-
Add the serially diluted test inhibitors to the wells.
-
Incubate to allow the inhibitor to displace 1,8-ANS.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm).
-
The decrease in fluorescence is proportional to the amount of 1,8-ANS displaced by the inhibitor.
-
Calculate the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
3T3-L1 Adipocyte Lipolysis Assay
This assay measures the ability of an inhibitor to block the breakdown of triglycerides into free fatty acids and glycerol in cultured adipocytes.
-
Cell Culture and Differentiation :
-
Culture 3T3-L1 preadipocytes in a suitable growth medium.
-
Induce differentiation into mature adipocytes using a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
-
Inhibitor Treatment and Lipolysis Stimulation :
-
Pre-treat the mature 3T3-L1 adipocytes with varying concentrations of the test inhibitors (this compound or BMS-309403) or vehicle control for a specified period.
-
Stimulate lipolysis by adding a lipolytic agent, such as isoproterenol (a β-adrenergic agonist).
-
-
Measurement of Glycerol Release :
-
After the incubation period, collect the cell culture medium.
-
Measure the concentration of glycerol in the medium using a commercially available glycerol assay kit. The amount of glycerol released is an indicator of the rate of lipolysis.
-
-
Data Analysis :
-
Normalize the glycerol release to the total protein content of the cells in each well.
-
Plot the percentage of inhibition of glycerol release against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound and BMS-309403.
Caption: this compound inhibits FABP4, which modulates the NF-κB signaling pathway.
Caption: BMS-309403 inhibits FABP4, leading to increased eNOS activity and NO production.
Caption: BMS-309403 inhibits FABP4, which attenuates the PERK-eIF2α-ATF4 ER stress pathway.
Conclusion
Both this compound and BMS-309403 are valuable research tools for studying the roles of FABPs in health and disease. BMS-309403 demonstrates significantly higher potency and selectivity for FABP4 compared to this compound. This is reflected in its stronger inhibition of lipolysis. Both compounds exhibit anti-inflammatory properties through modulation of key signaling pathways. The choice between these inhibitors will depend on the specific requirements of the research, with BMS-309403 being the preferred candidate for studies requiring high potency and selectivity for FABP4. Further research is needed to fully elucidate the therapeutic potential and the complete signaling networks of these inhibitors.
References
HTS01037 vs. AFABP/aP2 Knockout Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor HTS01037 and the genetic model of AFABP/aP2 knockout mice. This analysis is supported by experimental data to delineate their respective effects on metabolic and inflammatory pathways.
Adipocyte fatty acid-binding protein (AFABP or aP2), also known as FABP4, has emerged as a critical regulator in metabolic and inflammatory diseases. Its roles in insulin resistance, atherosclerosis, and other obesity-related comorbidities have made it a promising therapeutic target. Researchers utilize both genetic knockout models and pharmacological inhibitors to study its function and therapeutic potential. This guide focuses on a direct comparison between the effects of this compound, a small molecule inhibitor of AFABP/aP2, and the phenotype observed in AFABP/aP2 knockout mice.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the characteristics and effects of this compound and AFABP/aP2 knockout mice.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 0.67 µM for AFABP/aP2 | [1] |
| Selectivity | Somewhat selective for AFABP/aP2; pan-specific FABP inhibitor at higher concentrations. | [2] |
| IC50 (FABP4) | Not explicitly stated, but weaker than BMS309403 which has an IC50 in the nanomolar range. | [3] |
| In vitro effects | Inhibits lipolysis in 3T3-L1 adipocytes; Reduces LPS-stimulated inflammation in macrophages. | [1][2] |
| In vivo effects | Suppresses tumor growth and metastasis in mouse models of pancreatic cancer. | [4] |
Table 2: Phenotypic Comparison of this compound Treatment and AFABP/aP2 Knockout
| Feature | This compound Treatment | AFABP/aP2 Knockout Mice | Reference |
| Insulin Resistance | Improves insulin sensitivity. | Protected from diet-induced and genetic insulin resistance. | [2][5] |
| Atherosclerosis | Reduces inflammatory responses associated with atherosclerosis. | Protected from early and advanced atherosclerosis. | [2][5] |
| Lipolysis | Inhibits lipolysis in adipocytes. | Reduced lipolysis. | [2][6] |
| Inflammation | Reduces LPS-stimulated inflammation in macrophages. | Anti-inflammatory phenotype in macrophages. | [2][6] |
| Gene Expression | Increases expression of Ucp2 and arginase in microglial cells. | Upregulation of mal1 expression in adipose tissue as a compensatory mechanism. | [1][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing this compound and AFABP/aP2 knockout mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of this compound and AFABP/aP2 knockout mice.
Generation of AFABP/aP2 Knockout Mice
AFABP/aP2-deficient mice are generated using homologous recombination in embryonic stem cells.[8] The targeted disruption of the Fabp4 gene leads to the absence of the aP2 protein. These mice are typically backcrossed for multiple generations into a specific genetic background, such as C57BL/6J, to ensure genetic homogeneity.[7][8] Age- and sex-matched wild-type littermates are used as controls in all experiments.
In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.
-
Treatment: Differentiated adipocytes are pre-incubated with various concentrations of this compound or vehicle control for a specified period.
-
Lipolysis Stimulation: Lipolysis is stimulated by adding a β-adrenergic agonist, such as isoproterenol.
-
Measurement: The release of glycerol or free fatty acids into the culture medium is measured using commercially available kits as an index of lipolysis.
-
Comparison: The inhibitory effect of this compound is compared to the basal and stimulated lipolysis rates in adipocytes derived from wild-type and AFABP/aP2 knockout mice.
Macrophage Inflammation Assay
-
Macrophage Isolation and Culture: Peritoneal macrophages are harvested from wild-type and AFABP/aP2 knockout mice, or macrophage cell lines like RAW264.7 are used.
-
Treatment: Macrophages are pre-treated with this compound or vehicle.
-
Inflammatory Challenge: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis: The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant is quantified by ELISA. Gene expression of inflammatory markers can be assessed by qRT-PCR.
In Vivo Metabolic Studies in Mice
-
Animal Models: Diet-induced obese mice (e.g., C57BL/6J fed a high-fat diet) or genetic models of obesity (e.g., ob/ob mice) are often used.[3][7]
-
Drug Administration: this compound is administered to wild-type mice, typically via oral gavage or formulated in the diet, for a specified duration.[3] Control groups include wild-type mice receiving vehicle and AFABP/aP2 knockout mice on the same diet.
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After an overnight fast, mice are intraperitoneally injected with a glucose bolus. Blood glucose levels are measured at various time points to assess glucose clearance.
-
ITT: After a short fast, mice are intraperitoneally injected with insulin. Blood glucose levels are monitored to determine insulin sensitivity.[7]
-
-
Plasma Lipid Analysis: Blood samples are collected to measure plasma levels of triglycerides, total cholesterol, and free fatty acids.[3]
Atherosclerosis Assessment
-
Animal Model: Apolipoprotein E-deficient (apoE-/-) mice, which are prone to developing atherosclerosis, are often crossed with AFABP/aP2 knockout mice or treated with this compound.[8]
-
Diet: Mice are fed a high-fat, high-cholesterol "Western" diet to accelerate lesion development.
-
Lesion Analysis: After a defined period on the diet, mice are euthanized, and the aorta is dissected. The extent of atherosclerotic lesions is quantified by en face analysis after Oil Red O staining or by histological analysis of cross-sections of the aortic root.
Conclusion
Both the pharmacological inhibition of AFABP/aP2 with this compound and the genetic knockout of AFABP/aP2 demonstrate significant beneficial effects on metabolic and inflammatory parameters. This compound effectively mimics many of the key phenotypes observed in AFABP/aP2 knockout mice, particularly in vitro, by inhibiting lipolysis and reducing inflammation.[2] These findings validate AFABP/aP2 as a therapeutic target for metabolic diseases.
However, it is important to consider the nuances of each approach. Genetic knockout represents a lifelong absence of the protein, which can lead to compensatory mechanisms, such as the upregulation of other FABPs like mal1.[7] In contrast, pharmacological inhibition with this compound offers the potential for temporal control of AFABP/aP2 activity and may have different off-target effects. Further in-depth, direct comparative studies in various disease models are warranted to fully elucidate the therapeutic potential and translational relevance of targeting AFABP/aP2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. otd.harvard.edu [otd.harvard.edu]
- 6. Fatty acid binding protein 4/aP2-dependent BLT1R expression and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Adipocyte-Macrophage Fatty Acid–Binding Protein Deficiency Improves Metabolism, Atherosclerosis, and Survival in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating HTS01037 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HTS01037 and other alternative small molecule inhibitors targeting Fatty Acid-Binding Protein 4 (FABP4, also known as aP2). The aim is to offer an objective overview of their performance, supported by experimental data, to aid in the validation of target engagement in cellular models.
Introduction to this compound and its Target: FABP4
This compound is a small molecule inhibitor of FABP4, a key intracellular lipid-binding protein predominantly expressed in adipocytes and macrophages. FABP4 plays a crucial role in fatty acid uptake, transport, and signaling. By binding to the fatty acid-binding pocket of FABP4, this compound acts as a competitive antagonist, thereby inhibiting the protein's interaction with endogenous fatty acids and its downstream signaling partners, such as Hormone-Sensitive Lipase (HSL).[1][2] This inhibition modulates lipid metabolism and inflammatory responses, making FABP4 an attractive therapeutic target for metabolic diseases and inflammation.
Comparative Analysis of FABP4 Inhibitors
Several small molecules have been developed to target FABP4. This section compares the binding affinities and cellular activities of this compound with other notable inhibitors, primarily BMS309403.
Table 1: Comparison of FABP4 Inhibitor Binding Affinities
| Compound | Target(s) | Ki / Kd / IC50 (FABP4) | Selectivity Profile | Reference |
| This compound | FABP4, pan-FABP at higher concentrations | Ki: 670 nM | Somewhat selective for FABP4 over FABP3 and FABP5. | [1] |
| BMS309403 | FABP4 | Ki: <2 nM | >100-fold selective for FABP4 over FABP3 and FABP5. | [1] |
| Compound 2 | FABP4/FABP5 dual inhibitor | IC50: 22 µM (in inhibiting lipolysis) | Potent inhibitor of both FABP4 and FABP5. | [1][2] |
| Compound 3 | FABP4/FABP5 dual inhibitor | Not explicitly stated for binding, potent in cellular assays | Potent inhibitor of both FABP4 and FABP5. | [1][2] |
| FABP4-IN-3 (C3) | FABP4 | Ki = 25 nM | 601-fold selectivity over FABP3. | [3] |
Table 2: Comparison of Cellular Activities of FABP4 Inhibitors
| Compound | Cellular Model | Assay | Effect | IC50 | Reference |
| This compound | 3T3-L1 adipocytes | Lipolysis Assay | Inhibition of lipolysis | Weaker than BMS309403 | [1] |
| Mouse macrophages | LPS-stimulated inflammation | Reduction of inflammation | Not specified | [1] | |
| IL-4 polarized human macrophages | VLDL-induced lipid accumulation | Reduction of lipid accumulation | Not specified | [4] | |
| BMS309403 | 3T3-L1 adipocytes | Basal Lipolysis | Inhibition of lipolysis | ~10 µM | [1][2] |
| Primary human adipocytes | Isoproterenol-stimulated lipolysis | Inhibition of lipolysis | >25 µM | [1] | |
| THP-1 macrophages | MCP-1 release | Inhibition of MCP-1 release | Not specified | [1][2] | |
| IL-4 polarized human macrophages | VLDL-induced lipid accumulation | Reduction of lipid accumulation | Not specified | [4] | |
| Compound 2 | 3T3-L1 adipocytes | Basal Lipolysis | More potent inhibition than BMS309403 | Not specified | [1][2] |
| Primary human adipocytes | Isoproterenol-stimulated lipolysis | More potent inhibition than BMS309403 | 22 µM | [1] | |
| Compound 3 | THP-1 macrophages | LPS-stimulated MCP-1 secretion | Dose-dependent suppression of MCP-1 | Not specified | [3] |
Experimental Protocols for Target Validation
Accurate validation of this compound target engagement requires robust experimental methods. Below are detailed protocols for key assays.
Fluorescent Ligand Displacement Assay
This assay directly measures the binding of an inhibitor to FABP4 by monitoring the displacement of a fluorescent probe.
Protocol:
-
Reagents and Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a fluorescently labeled fatty acid)
-
Assay buffer (e.g., 10 mM HEPES, pH 8.0, 0.1 mM EDTA, 100 mM KCl, 1 mM dithiothreitol)
-
This compound and other test compounds
-
96-well or 384-well black plates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare a solution of recombinant FABP4 and the fluorescent probe in the assay buffer. The concentrations should be optimized to achieve a stable and measurable fluorescence signal. b. Incubate the FABP4-probe mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium. c. Serially dilute this compound and other test compounds in the assay buffer. d. Add the diluted compounds to the wells of the microplate. e. Add the FABP4-probe mixture to the wells containing the compounds. f. Incubate the plate at room temperature for another defined period (e.g., 30-60 minutes) to allow for competitive binding. g. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe. h. A decrease in fluorescence intensity indicates displacement of the probe by the test compound. i. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation or by fitting the data to a suitable binding model.[5]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[6]
Protocol:
-
Reagents and Materials:
-
Cell line expressing FABP4 (e.g., 3T3-L1 adipocytes, THP-1 macrophages)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents or ELISA kit for FABP4
-
-
Procedure: a. Culture cells to the desired confluency. b. Treat the cells with this compound, a vehicle control (e.g., DMSO), and other test compounds at various concentrations for a specific duration (e.g., 1-2 hours) at 37°C. c. Harvest the cells, wash with PBS, and resuspend in a suitable buffer. d. Aliquot the cell suspension into PCR tubes or a PCR plate. e. Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by a cooling step.[7] f. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. g. Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7] h. Carefully collect the supernatant containing the soluble protein fraction. i. Analyze the amount of soluble FABP4 in the supernatant using Western blotting or ELISA. j. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.
Lipolysis Assay in 3T3-L1 Adipocytes
This functional assay measures the inhibitory effect of this compound on lipolysis, a key downstream event of FABP4 activity in adipocytes.
Protocol:
-
Reagents and Materials:
-
Differentiated 3T3-L1 adipocytes
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
This compound and other test compounds
-
Lipolysis-stimulating agent (e.g., isoproterenol)
-
Glycerol and/or free fatty acid quantification kit
-
-
Procedure: a. Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes. b. Pre-incubate the differentiated adipocytes with this compound or other test compounds at various concentrations for a defined period (e.g., 1-2 hours). c. Stimulate lipolysis by adding a lipolytic agent like isoproterenol. d. Incubate for an additional period (e.g., 1-3 hours). e. Collect the culture medium. f. Measure the concentration of glycerol or free fatty acids released into the medium using a commercially available kit. g. A reduction in glycerol or free fatty acid release in the presence of the compound indicates inhibition of lipolysis.
Signaling Pathways and Visualization
FABP4 inhibition by this compound impacts several downstream signaling pathways, primarily related to inflammation and metabolism.
FABP4-Mediated Inflammatory Signaling
In macrophages, FABP4 is implicated in pro-inflammatory signaling. Its inhibition can attenuate these pathways. The diagram below illustrates the central role of FABP4 in activating the NF-κB pathway, a key regulator of inflammation. Inhibition of FABP4 can lead to a reduction in the expression of pro-inflammatory cytokines.[3][8][9][10]
Caption: FABP4's role in the NF-κB inflammatory pathway.
Experimental Workflow for CETSA
The following diagram outlines the key steps in performing a Cellular Thermal Shift Assay to validate target engagement.
Caption: A typical workflow for a Cellular Thermal Shift Assay (CETSA).
Logical Relationship of Target Engagement Validation
Validating target engagement involves a multi-faceted approach, from direct binding assays to functional cellular readouts.
Caption: Logic of validating target engagement.
Conclusion
This guide provides a framework for researchers to validate the cellular target engagement of this compound and to compare its performance against other FABP4 inhibitors. By utilizing the provided data, protocols, and pathway diagrams, scientists can design and execute experiments to confidently assess the on-target activity of these compounds in relevant cellular models. The choice of inhibitor and validation method will ultimately depend on the specific research question and experimental context.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Activation of Fatty Acid Binding Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. benchchem.com [benchchem.com]
- 8. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
HTS01037: A Comparative Analysis of Cross-Reactivity with Other Fatty Acid-Binding Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HTS01037, a known inhibitor of Fatty Acid-Binding Proteins (FABPs), with other inhibitors, focusing on its cross-reactivity profile. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
Introduction to this compound and FABPs
This compound is a small molecule inhibitor that has been identified as a potent ligand for Adipocyte Fatty Acid-Binding Protein (A-FABP or aP2), also known as FABP4.[1][2] Fatty Acid-Binding Proteins are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic substances. Due to their involvement in various physiological and pathological processes, including obesity, diabetes, and inflammation, FABPs have emerged as attractive therapeutic targets.
This compound has been shown to inhibit lipolysis in adipocytes and reduce inflammation in macrophages.[1][3] While it displays a degree of selectivity for FABP4, studies have indicated that at higher concentrations, it can act as a pan-specific FABP inhibitor, highlighting the importance of understanding its cross-reactivity with other FABP isoforms.[1][4]
Cross-Reactivity Profile of this compound
The binding affinity of this compound for various FABP isoforms has been determined using fluorescent displacement assays. The inhibition constant (Ki) is a measure of the inhibitor's potency, with a lower Ki value indicating a higher affinity for the target protein.
Below is a summary of the reported Ki values for this compound against different FABP isoforms, compared with another well-characterized FABP4 inhibitor, BMS-309403.
| Inhibitor | FABP Isoform | Ki (µM) |
| This compound | aP2/FABP4 | 0.67[1][2][4] |
| FABP5 | 3.4[2] | |
| FABP3 (Heart) | 9.1[2] | |
| Liver FABP | Lower affinity than aP2 | |
| Intestinal FABP | Lower affinity than aP2 | |
| BMS-309403 | FABP4 | <0.002 |
| FABP5 | 0.250 | |
| FABP3 | 0.350 |
Note: The data indicates that this compound is most potent against FABP4, with significantly lower affinity for FABP5 and FABP3. BMS-309403, in comparison, is a more potent and selective inhibitor of FABP4.
Experimental Methodologies
The primary experimental technique used to determine the binding affinity and cross-reactivity of FABP inhibitors is the fluorescent displacement assay . Isothermal Titration Calorimetry (ITC) provides a valuable alternative for characterizing the thermodynamics of binding.
Fluorescent Displacement Assay
This assay relies on the displacement of a fluorescent probe from the binding pocket of a FABP by a competitive inhibitor. 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) is a commonly used fluorescent probe that exhibits an increase in fluorescence upon binding to the hydrophobic pocket of FABPs.[1]
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the FABP of interest in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of 1,8-ANS in ethanol and dilute to a final working concentration in the assay buffer.
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
-
Assay Procedure:
-
In a microplate or cuvette, mix the FABP solution with the 1,8-ANS working solution.
-
Allow the mixture to incubate to reach a stable baseline fluorescence.
-
Measure the initial fluorescence intensity using a fluorometer (excitation ~350-380 nm, emission ~460-500 nm).
-
Add the inhibitor at various concentrations to the FABP/1,8-ANS mixture.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the final fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of probe displacement for each inhibitor concentration.
-
Plot the percentage of displacement against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that displaces 50% of the probe) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of an inhibitor to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Logical Relationship of ITC Measurement:
Detailed Protocol:
-
Sample Preparation:
-
Prepare solutions of the FABP and the inhibitor in the same buffer to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the FABP solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the inhibitor into the sample cell while monitoring the heat changes.
-
-
Data Analysis:
-
The raw data is a plot of heat flow versus time (thermogram).
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Signaling Pathway Context
FABPs are involved in various intracellular signaling pathways. For instance, in macrophages, FABP4 can modulate inflammatory responses by influencing fatty acid-sensitive signaling cascades. Inhibition of FABP4 by molecules like this compound can therefore impact these pathways.
Conclusion
This compound is a valuable research tool for studying the roles of FABPs in various biological processes. While it is a potent inhibitor of FABP4, its cross-reactivity with other FABP isoforms at higher concentrations should be considered when interpreting experimental results. For studies requiring high selectivity for FABP4, alternative inhibitors such as BMS-309403 may be more suitable. The experimental protocols provided in this guide offer a starting point for researchers to characterize the binding properties of this compound and other FABP inhibitors in their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of HTS01037: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of HTS01037, a small molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), with other relevant compounds. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as a therapeutic agent.
Executive Summary
This compound has emerged as a tool compound for investigating the role of FABP4 in inflammatory processes. By inhibiting FABP4, this compound disrupts intracellular fatty acid trafficking, which in turn modulates inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) cascade. This guide presents available data on the efficacy of this compound in reducing the production of key pro-inflammatory mediators and compares its performance with the more potent FABP4 inhibitor, BMS309403.
Comparative Performance of FABP4 Inhibitors
The following tables summarize the available quantitative data on the inhibitory activities of this compound and the alternative FABP4 inhibitor, BMS309403. It is important to note that the experimental conditions for the cited data may vary between studies.
Table 1: Inhibitor Binding Affinity (Ki)
| Compound | Target | Ki (nM) | Species | Reference |
| This compound | FABP4 | 670 | Mouse | [1] |
| FABP5 | 3400 | Mouse | [1] | |
| FABP3 | 9100 | Mouse | [1] | |
| BMS309403 | FABP4 | <2 | Human | [2] |
| FABP5 | 250 | Human | [1] | |
| FABP3 | 350 | Human | [1] |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Cell Type | Inflammatory Mediator | Method | Result | Reference |
| This compound | Mouse Bone Marrow-Derived Macrophages | IL-1β secretion | LPS + ATP stimulation | Significant reduction at 30 µM | [3] |
| Human Monocyte-Derived Macrophages (IL-4 polarized) | IL-1β expression | VLDL stimulation | Reduction observed | [4] | |
| Human Monocyte-Derived Macrophages (IL-4 polarized) | CCL2 expression | VLDL stimulation | Reduction observed | [4] | |
| BMS309403 | Human THP-1 Macrophages | MCP-1 release | Basal | IC50 ~10 µM | [1] |
| Human THP-1 Macrophages | MCP-1 release | LPS stimulation | Inhibition at 25 µM | [1] | |
| BV-2 Microglia | Reactive Oxygen Species (ROS) | LPS stimulation | Significant reduction | [2] | |
| BV-2 Microglia | Nitrite (NO surrogate) | LPS stimulation | Significant reduction | [2] |
Experimental Protocols
LPS-Induced Inflammatory Response in Macrophages
This protocol describes a general method for evaluating the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells in multi-well plates at a suitable density (e.g., 2.5 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of this compound and/or other inhibitors in a suitable solvent (e.g., DMSO).
-
Dilute the compounds to the desired final concentrations in cell culture media.
-
Pre-incubate the cells with the compounds or vehicle control for a specified period (e.g., 1-2 hours) before LPS stimulation.
3. LPS Stimulation:
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL to 1 µg/mL) to induce an inflammatory response.
-
Incubate the cells for a designated time, depending on the mediator being measured (e.g., 6-24 hours for cytokines, 24 hours for nitric oxide).
4. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production:
-
Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent assay.
-
Prepare a standard curve with sodium nitrite to quantify the results.
-
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Prostaglandin E2 (PGE2):
-
Collect the cell culture supernatant.
-
Measure PGE2 levels using a competitive ELISA or other immunoassay kits.
-
5. Data Analysis:
-
Calculate the percentage inhibition of each inflammatory mediator by the test compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting a dose-response curve.
Visualizing the Mechanism of Action
Signaling Pathway of this compound in Macrophages
This compound exerts its anti-inflammatory effects by inhibiting FABP4, which plays a crucial role in the activation of the NF-κB signaling pathway in macrophages. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for Validating Anti-inflammatory Effects
The following diagram outlines the typical experimental workflow for assessing the anti-inflammatory properties of a compound like this compound.
Caption: Standard workflow for in vitro anti-inflammatory compound screening.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling HTS01037: A Guide to its Role in Disrupting Protein-Protein Interactions
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of molecular inhibitors is paramount. This guide provides a comprehensive comparison of HTS01037, a small molecule inhibitor, against other alternatives, focusing on its confirmed role in the inhibition of protein-protein interactions mediated by the Fatty Acid-Binding Protein 4 (FABP4).
This compound has been identified as a competitive antagonist of the protein-protein interaction between the adipocyte fatty acid-binding protein (AFABP/aP2), also known as FABP4, and Hormone-Sensitive Lipase (HSL).[1][2][3] This interaction is a key component in the regulation of lipolysis and inflammatory signaling pathways. By binding to the fatty acid-binding cavity of FABP4, this compound effectively prevents it from engaging with HSL, thereby inhibiting downstream cellular events.[2] This guide delves into the experimental data supporting this mechanism, compares this compound to other known FABP inhibitors, and provides detailed protocols for key validation experiments.
Comparative Performance of FABP Inhibitors
The efficacy of this compound is best understood in the context of other available inhibitors targeting the FABP family. The following table summarizes the binding affinities of this compound and several alternatives against key FABP isoforms, highlighting differences in potency and selectivity.
| Compound | Target(s) | Ki / Kd / IC50 (µM) | Selectivity Profile |
| This compound | FABP4 (AFABP/aP2) | Ki: 0.67 [1][2][4] | Somewhat selective for FABP4. Also binds FABP5 (Ki: 3.4 µM) and FABP3 (Ki: 9.1 µM).[5] Becomes a pan-specific FABP inhibitor at higher concentrations.[1][2] |
| BMS-309403 | FABP4 | Ki: <0.002[5][6] | Highly potent and selective for FABP4. Over 100-fold selectivity against FABP3 (Ki: 0.35 µM) and FABP5 (Ki: 0.25 µM).[5] |
| FABP4-IN-3 | FABP4 | Ki: 0.025[4] | Highly selective for FABP4, exhibiting a 601-fold selectivity over FABP3 (Ki: 15.03 µM).[4] |
| RO6806051 | FABP4, FABP5 | Ki: 0.011 (FABP4), 0.086 (FABP5)[4][6] | Potent dual inhibitor of FABP4 and FABP5.[4][6] |
| FABP4-IN-2 | FABP4 | Ki: 0.51[4] | Selective for FABP4 over FABP3 (Ki: 33.01 µM).[4] |
| CRE-14 | FABP4 | Kd: 0.654[6] | Specific, high-affinity inhibitor of FABP4.[6] |
| FABP4/5-IN-5 | FABP4, FABP5 | IC50: 4.68 (FABP4), 10.72 (FABP5)[4] | Dual inhibitor of FABP4 and FABP5.[4] |
Functional Comparison in Cellular Assays
Beyond binding affinity, the functional impact of these inhibitors in cell-based models is critical. This compound has been shown to produce biological effects consistent with the disruption of FABP4 function.
| Assay | This compound | BMS-309403 | Key Findings |
| Lipolysis Inhibition | Inhibits lipolysis in 3T3-L1 adipocytes.[2][3][5] | Inhibits isoproterenol-stimulated lipolysis in 3T3-L1 and primary human adipocytes.[5] | Both compounds demonstrate the ability to block the breakdown of fats in adipocytes, a key function mediated by the FABP4-HSL interaction. |
| Anti-inflammatory Activity | Reduces LPS-stimulated inflammation in cultured macrophages.[1][2][3] Attenuates NFκB signaling.[1] | Reduces MCP-1 release from THP-1 human macrophages in a FABP4-dependent manner.[5] | Inhibition of FABP4 in macrophages leads to a reduction in inflammatory responses. |
| PPARγ Activation | Does not activate PPARγ in macrophage or CV-1 cells.[2][3] | Does not activate PPARγ at concentrations up to 10 µM.[5] | The observed anti-inflammatory effects are not due to off-target activation of the PPARγ nuclear receptor, confirming the mechanism is FABP4-specific. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor validation, the following diagrams are provided.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for FABP4 Inhibitor Validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: Ligand Binding Affinity via Fluorescence Displacement
This protocol is adapted from methods used to characterize this compound.[1][2]
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific FABP isoform by measuring the displacement of the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS).
-
Materials:
-
Recombinant, delipidated FABP protein (e.g., FABP4).
-
1,8-ANS stock solution (in absolute ethanol).
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Fluorescence spectrophotometer.
-
-
Procedure:
-
Prepare a working solution of 5 µM 1,8-ANS in Assay Buffer.
-
Add 500 µL of the 1,8-ANS solution to a quartz cuvette.
-
Titrate the FABP protein into the cuvette and measure the enhancement in fluorescence (Excitation: ~350-380 nm, Emission: ~450-480 nm) to determine the dissociation constant (Kd) of 1,8-ANS.
-
For competitive binding, prepare a solution containing a fixed concentration of FABP protein and 1,8-ANS.
-
Add increasing concentrations of the test compound (this compound) to the cuvette.
-
Measure the decrease in fluorescence as the test compound displaces 1,8-ANS from the FABP binding pocket.
-
Calculate the IC50 value from the dose-response curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of 1,8-ANS.
-
Perform data analysis using non-linear regression software.
-
Protocol 2: Cell-Based Lipolysis Assay
This protocol is based on experiments performed on 3T3-L1 adipocytes.[2][5]
-
Objective: To assess the ability of this compound to inhibit lipolysis in adipocytes.
-
Materials:
-
Differentiated 3T3-L1 adipocytes.
-
DMEM with 10% FBS.
-
Krebs-Ringer bicarbonate buffer (KRB) with 2% BSA.
-
Lipolysis-stimulating agent (e.g., isoproterenol or forskolin).
-
Test compound (this compound).
-
Glycerol or Free Fatty Acid Assay Kit.
-
-
Procedure:
-
Plate differentiated 3T3-L1 adipocytes in 24-well plates.
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) in KRB buffer for 2-3 hours.
-
Add the lipolysis-stimulating agent (e.g., 10 µM forskolin or 100 nM isoproterenol) to the wells and incubate for 1 hour at 37°C.
-
Collect the media from each well.
-
Measure the concentration of glycerol or free fatty acids in the media using a commercially available colorimetric or fluorometric assay kit.
-
Normalize the results to total cell protein content.
-
Plot the results as a percentage of stimulated lipolysis and determine the IC50 value.
-
Protocol 3: Macrophage Anti-Inflammatory Assay
This protocol outlines the measurement of inflammatory responses in LPS-stimulated macrophages.[1][5]
-
Objective: To determine the effect of this compound on the production of inflammatory mediators in macrophages.
-
Materials:
-
Macrophage cell line (e.g., THP-1 or primary bone marrow-derived macrophages).
-
RPMI-1640 medium with 10% FBS.
-
Lipopolysaccharide (LPS).
-
Test compound (this compound).
-
ELISA kit for a specific cytokine (e.g., MCP-1 or IL-1β).
-
-
Procedure:
-
Plate macrophages in 48-well plates. If using THP-1 cells, differentiate them with PMA first.
-
Pre-treat the cells with this compound or vehicle for 2-3 hours.
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 10-100 ng/mL) for 4-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine (e.g., MCP-1) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Express the data as a percentage of the LPS-stimulated control and calculate the IC50.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. astorscientific.us [astorscientific.us]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Assessing the Therapeutic Potential of HTS01037: A Comparative Analysis with Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a small molecule inhibitor of the Adipocyte Fatty Acid-Binding Protein 4 (FABP4), also known as aP2. It functions as a competitive antagonist, displacing endogenous fatty acids from the FABP4 binding pocket and thereby modulating lipid metabolism and inflammatory signaling pathways.[1] This guide provides a comparative analysis of this compound against existing therapeutic agents in key areas of potential clinical application: metabolic diseases and pancreatic cancer. The objective is to furnish researchers and drug development professionals with a comprehensive overview of its therapeutic potential based on available experimental data.
Mechanism of Action of this compound
This compound is a high-affinity ligand for FABP4 with an apparent inhibitory constant (Ki) of 0.67 µM. While it shows some selectivity for FABP4, at higher concentrations, it can act as a pan-FABP inhibitor.[2] Its primary mechanisms of action include:
-
Inhibition of Lipolysis: By antagonizing the protein-protein interaction between FABP4 and hormone-sensitive lipase in adipocytes, this compound inhibits the breakdown of triglycerides, reducing the release of free fatty acids into circulation.[2]
-
Anti-inflammatory Effects: In macrophages, this compound has been shown to reduce lipopolysaccharide (LPS)-stimulated inflammation.[2] This is achieved, in part, by attenuating NF-κB signaling.[1]
-
Anti-cancer Properties: In the context of pancreatic cancer, this compound has been demonstrated to suppress tumor growth and metastasis. This is associated with the downregulation of the transcription factor ZEB1, a key driver of epithelial-mesenchymal transition (EMT).[3]
Comparative Analysis in Metabolic Diseases
FABP4 is a critical link between metabolic and inflammatory pathways, making it a promising target for metabolic diseases such as type 2 diabetes, dyslipidemia, and atherosclerosis. This section compares this compound with another FABP4 inhibitor, BMS309403, and standard-of-care drugs like statins and metformin.
This compound vs. BMS309403
BMS309403 is another well-characterized, potent, and selective FABP4 inhibitor.
Table 1: In Vitro Comparison of this compound and BMS309403
| Parameter | This compound | BMS309403 | Reference |
| Target | FABP4 (aP2) | FABP4 (aP2) | [2][4] |
| Ki for FABP4 | 0.67 µM (670 nM) | <2 nM | [2][4] |
| Selectivity | Somewhat selective for FABP4; pan-FABP inhibitor at higher concentrations | >100-fold selective for FABP4 over FABP3 and FABP5 | [2][4] |
| Inhibition of Lipolysis in 3T3-L1 Adipocytes | Demonstrated inhibition | Demonstrated inhibition; more potent than this compound | [2] |
| Inhibition of MCP-1 Release from Macrophages | Demonstrated inhibition | Demonstrated inhibition with an IC50 in the µM range | [2][5] |
Summary: BMS309403 exhibits a significantly higher affinity and greater selectivity for FABP4 compared to this compound.[2][4] While both compounds inhibit lipolysis and macrophage inflammation, BMS309403 appears to be more potent in in vitro assays.[2]
This compound vs. Statins (for Atherosclerosis)
Statins are the first-line therapy for atherosclerosis, primarily acting by inhibiting HMG-CoA reductase to lower cholesterol levels. They also possess pleiotropic anti-inflammatory effects.
Table 2: Mechanistic and Functional Comparison of this compound and Statins
| Feature | This compound | Statins (e.g., Atorvastatin, Simvastatin) |
| Primary Mechanism | Inhibition of FABP4 | Inhibition of HMG-CoA reductase |
| Effect on Lipid Profile | Reduces fatty acid release from adipocytes | Primarily lowers LDL cholesterol |
| Anti-inflammatory Mechanism | Attenuates NF-κB signaling in macrophages | Reduce pro-inflammatory cytokines, independent of LDL-lowering |
| Direct Comparative Data | Not available | Not applicable |
Summary: this compound and statins employ distinct mechanisms to address atherosclerosis. This compound directly targets fatty acid metabolism and inflammation within macrophages and adipocytes, while statins primarily lower systemic cholesterol with secondary anti-inflammatory benefits.[6] Direct comparative studies are needed to evaluate their relative efficacy in preclinical models of atherosclerosis.
This compound vs. Metformin (for Type 2 Diabetes)
Metformin is a first-line treatment for type 2 diabetes that primarily acts by decreasing hepatic glucose production and improving insulin sensitivity in peripheral tissues.
Table 3: Mechanistic and Functional Comparison of this compound and Metformin
| Feature | This compound | Metformin |
| Primary Mechanism | Inhibition of FABP4 | Activation of AMPK, inhibition of hepatic gluconeogenesis |
| Effect on Glucose Metabolism | Indirectly improves insulin sensitivity by reducing lipotoxicity | Directly enhances glucose uptake and utilization |
| Effect on Lipid Metabolism | Reduces circulating free fatty acids | May reduce triglycerides |
| Direct Comparative Data | Not available | Not applicable |
Summary: this compound and metformin target different pathways to improve glucose homeostasis. This compound's effect is primarily through reducing the lipid burden, which can contribute to insulin resistance. Metformin has a more direct impact on glucose metabolism through AMPK activation.[7][8] Further research is required to understand their potential synergistic or comparative effects.
Comparative Analysis in Pancreatic Cancer
The standard of care for advanced pancreatic cancer often involves chemotherapy with agents like gemcitabine. Recent findings suggest a role for FABP4 in pancreatic cancer progression, opening a new therapeutic avenue.
This compound vs. Gemcitabine
Gemcitabine is a nucleoside analog that inhibits DNA synthesis, leading to cancer cell death.
Table 4: In Vitro and In Vivo Comparison of this compound and Gemcitabine in Pancreatic Cancer
| Parameter | This compound | Gemcitabine | This compound + Gemcitabine | Reference |
| Mechanism of Action | FABP4 inhibition, downregulation of ZEB1 | Inhibition of DNA synthesis | Dual mechanisms targeting distinct pathways | [3][9] |
| In Vitro Cell Viability | Suppressed FABP4-induced cell viability in PDAC cell lines | Dose-dependent inhibition of PDAC cell viability (IC50 in nM to µM range) | Enhanced efficacy compared to single agents | [3][9][10] |
| In Vivo Tumor Growth (Xenograft Models) | Suppressed subcutaneous tumor growth and metastasis | Standard chemotherapeutic agent for inhibiting tumor growth | This compound enhanced the efficacy of gemcitabine | [3][10] |
Summary: this compound and gemcitabine act through unrelated mechanisms.[3][9] Importantly, preclinical studies have shown that this compound can enhance the anti-tumor efficacy of gemcitabine in pancreatic ductal adenocarcinoma (PDAC).[3] This suggests a potential for a combination therapy approach to overcome gemcitabine resistance and improve patient outcomes.
Experimental Protocols
Lipolysis Assay in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.
-
Treatment: Differentiated adipocytes are pre-treated with various concentrations of this compound, BMS309403, or vehicle control for a specified period (e.g., 2 hours).
-
Lipolysis Stimulation: Lipolysis is stimulated by adding isoproterenol (a β-adrenergic agonist) to the culture medium.
-
Glycerol Measurement: After incubation (e.g., 1-4 hours), the supernatant is collected, and the glycerol concentration is measured using a colorimetric assay kit. The amount of glycerol released is an indicator of lipolysis.
-
Data Analysis: The IC50 values for lipolysis inhibition are calculated from the dose-response curves.
Macrophage Inflammation Assay
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured in appropriate media. For THP-1 cells, differentiation into macrophages is induced using phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Macrophages are pre-treated with this compound, BMS309403, or vehicle control for a defined time (e.g., 2 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines, such as TNF-α, IL-6, and MCP-1, are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each treatment condition compared to the LPS-stimulated control.
Pancreatic Cancer Cell Viability Assay
-
Cell Culture: Human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) are cultured in standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound, gemcitabine, or a combination of both drugs for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or MTS assay. This assay measures the metabolic activity of viable cells.
-
Data Analysis: The IC50 values are determined from the dose-response curves. For combination studies, the combination index (CI) is calculated to determine if the interaction is synergistic, additive, or antagonistic.
In Vivo Pancreatic Cancer Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human pancreatic cancer cells are injected subcutaneously or orthotopically into the pancreas of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound, gemcitabine, and this compound + gemcitabine. Drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal injection).
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the different treatment groups.
Signaling Pathways and Experimental Workflows
FABP4-Mediated Inflammatory Signaling in Macrophages
Caption: FABP4 potentiates LPS-induced NF-κB signaling. This compound inhibits FABP4, reducing inflammation.
FABP4 and ZEB1 Signaling in Pancreatic Cancer
Caption: this compound inhibits FABP4, downregulating ZEB1 and suppressing pancreatic cancer progression.
Experimental Workflow for In Vivo Pancreatic Cancer Study
Caption: Workflow for evaluating the in vivo efficacy of this compound alone and in combination.
Conclusion
This compound, as a FABP4 inhibitor, presents a novel therapeutic strategy for metabolic diseases and pancreatic cancer. Its mechanism of action, centered on modulating lipid metabolism and inflammation, is distinct from current standard-of-care drugs. While direct comparative data with established therapies like statins and metformin are lacking, its preclinical efficacy, particularly in combination with gemcitabine for pancreatic cancer, is promising. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations in this area.
References
- 1. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pleiotropic Effects of Statins on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin protects against insulin resistance induced by high uric acid in cardiomyocytes via AMPK signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gemcitabine‑fucoxanthin combination in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of HTS01037: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling HTS01037 must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound, emphasizing safety and logistical considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, gloves, and a lab coat.[1] Operations that may generate dust or aerosols should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1] In the event of a spill, small quantities should be carefully swept up and placed in a suitable, sealed container for disposal.[1] For larger spills, the same procedure applies, and it is crucial to prevent the product from entering drains.[1]
This compound Disposal Decision Workflow
The proper disposal route for this compound depends on its specific chemical characteristics and the applicable local, state, and federal regulations. Since detailed public disposal protocols for this compound are not available, a systematic evaluation is necessary. The following workflow, presented as a Graphviz diagram, outlines the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
Based on general laboratory chemical waste guidelines, the following steps should be taken for the disposal of this compound, assuming it is treated as a hazardous chemical waste in the absence of definitive information to the contrary.
-
Waste Identification and Segregation :
-
Identify the waste as this compound.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Based on available safety data, this compound should be kept away from strong oxidizing agents and strong acids.[1]
-
-
Containerization :
-
Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste.
-
The container must be in good condition, free from cracks or residues of other chemicals.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound", the concentration (if in solution), and the date of accumulation.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
The storage area should be well-ventilated and away from sources of ignition.
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal Request :
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the EHS department with accurate information about the waste material.
-
Summary of this compound Properties and Handling
For quick reference, the following table summarizes key information about this compound.
| Property | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| Primary Function | Inhibitor of fatty acid binding | MedchemExpress[2] |
| Appearance | Solid | ProbeChem |
| Storage (Stock Solution) | -80°C for 2 years; -20°C for 1 year | MedchemExpress[2] |
| Incompatible Materials | Strong oxidizing reagents, Strong acids | Safety Data Sheet[1] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | Safety Data Sheet[1] |
| Accidental Release | Sweep up, place in a suitable container for disposal, avoid dust formation. | Safety Data Sheet[1] |
Experimental Protocols Referenced in Safety and Handling
While no specific experimental protocols for the disposal of this compound are publicly available, the general laboratory procedure for handling chemical spills is a critical protocol to follow.
Protocol for Small Solid Chemical Spill Clean-up:
-
Ensure Immediate Safety : Alert personnel in the immediate area of the spill. Ensure proper ventilation.
-
Don Appropriate PPE : At a minimum, wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Contain the Spill : If the solid is fine, cover it with a damp paper towel to prevent it from becoming airborne.
-
Clean the Spill : Carefully sweep the solid material into a dustpan or onto a stiff piece of cardboard.
-
Package the Waste : Place the collected material and any contaminated cleaning materials (e.g., paper towels, gloves) into a sealed, labeled container.
-
Decontaminate the Area : Wipe the spill area with an appropriate solvent or detergent solution, followed by water.
-
Dispose of Waste : Treat the sealed container as hazardous waste and follow the disposal procedures outlined above.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby minimizing risks and maintaining a compliant and safe working environment.
References
Personal protective equipment for handling HTS01037
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of HTS01037, a potent inhibitor of fatty acid binding proteins. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of this research compound.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is required at all times when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE.
| Body Part | Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene, disposable |
| Eyes | Safety glasses or goggles | ANSI Z87.1 certified, with side shields |
| Body | Laboratory coat | Full-length, buttoned |
| Respiratory | Not generally required | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Operational Handling and Storage
Proper operational procedures are critical to prevent contamination and degradation of this compound.
| Procedure | Guideline |
| Handling | Avoid direct contact with skin and eyes. Prevent the formation of dust and aerosols. Use in a chemical fume hood if possible. |
| Storage (Stock Solution) | Store at -20°C for up to one year or at -80°C for up to two years.[1] |
| Storage (Working Solution) | Prepare fresh for each use. |
| Spills | For small spills, sweep up solid material and place it in a suitable container for disposal. For large spills, prevent entry into drains, sweep up, and place in a designated disposal container.[2] |
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.
| Waste Type | Disposal Method |
| Unused Product | Dispose of as hazardous chemical waste. |
| Contaminated PPE | Dispose of in a designated hazardous waste container. |
| Empty Containers | Rinse thoroughly and dispose of according to institutional guidelines. |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
